Product packaging for 6-decylsulfanyl-7H-purine(Cat. No.:CAS No. 6974-90-9)

6-decylsulfanyl-7H-purine

Cat. No.: B15380012
CAS No.: 6974-90-9
M. Wt: 292.4 g/mol
InChI Key: IZEYPLNZOVRJBO-UHFFFAOYSA-N
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Description

6-Decylsulfanyl-7H-purine is a synthetic purine derivative investigated for its potential as an antimycobacterial agent. Research screening against Mycobacterium tuberculosis H37Rv, the strain responsible for tuberculosis, has shown that this compound and its close analogs exhibit promising inhibitory activity . The compound features a decylsulfanyl chain at the 6-position of the purine scaffold, a structure known to be crucial for its biological activity . Studies on similar N9-substituted 6-decylsulfanyl purine analogs, such as (6-decylsulfanyl-purin-9-yl)-acetic acid ethyl ester, have demonstrated potent activity with a minimum inhibitory concentration (MIC) of 1.56 µg/mL against the Mtb H37Rv strain . The purine core is a privileged structure in medicinal chemistry, allowing for versatile interactions with biological targets, and its derivatives can be transported across biological membranes via nucleobase transport systems . This product is intended for research purposes to further explore the mechanism of action of antimycobacterial purines and to develop novel therapeutic agents against drug-resistant tuberculosis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N4S B15380012 6-decylsulfanyl-7H-purine CAS No. 6974-90-9

Properties

CAS No.

6974-90-9

Molecular Formula

C15H24N4S

Molecular Weight

292.4 g/mol

IUPAC Name

6-decylsulfanyl-7H-purine

InChI

InChI=1S/C15H24N4S/c1-2-3-4-5-6-7-8-9-10-20-15-13-14(17-11-16-13)18-12-19-15/h11-12H,2-10H2,1H3,(H,16,17,18,19)

InChI Key

IZEYPLNZOVRJBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Biological Significance of 6-decylsulfanyl-7H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-decylsulfanyl-7H-purine, a derivative of the clinically important antimetabolite, 6-mercaptopurine (6-MP). This document details a probable synthetic protocol, presents representative quantitative data, and elucidates the established metabolic pathway through which such S-alkylated purine derivatives are expected to exert their biological effects. The information herein is intended to support research and development efforts in the fields of medicinal chemistry and oncology.

Introduction

6-Mercaptopurine and its derivatives are a cornerstone in the treatment of various cancers, particularly acute lymphoblastic leukemia, and also find application in managing autoimmune diseases[1]. These compounds function as prodrugs, undergoing intracellular activation to form 6-thioguanine nucleotides (6-TGNs), which are the ultimate cytotoxic agents[2]. The S-alkylation of 6-mercaptopurine, as in the case of this compound, represents a strategy to modify the parent drug's physicochemical properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is hypothesized that such derivatives can act as prodrugs, releasing 6-mercaptopurine intracellularly[3][4].

Synthesis of this compound

The synthesis of this compound is achieved via a nucleophilic substitution reaction, specifically the S-alkylation of 6-mercaptopurine with 1-bromodecane. The thiol group of 6-mercaptopurine is a potent nucleophile, particularly in the presence of a base, and readily attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 6-Mercaptopurine p1 This compound r1->p1 + r2 1-Bromodecane r2->p1 re1 Base (e.g., K2CO3) re1->p1 re2 Solvent (e.g., DMSO) re2->p1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the S-alkylation of 6-mercaptopurine, adapted from established methods for similar derivatives[5].

Materials:

  • 6-Mercaptopurine (1.0 eq)

  • 1-Bromodecane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-mercaptopurine in dimethyl sulfoxide, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromodecane dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes representative data for the synthesis of S-alkylated 6-mercaptopurine derivatives. It is important to note that yields can vary significantly based on the specific alkylating agent and reaction conditions[5].

ParameterValue/DescriptionReference
Yield 5 - 62%[5]
Physical Appearance Off-white to pale yellow solidAssumed
Purity (by HPLC) >95%Expected
¹H NMR Consistent with the structure of this compound[6][7]
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product[6][7]

Metabolic Activation Pathway

This compound is anticipated to function as a prodrug of 6-mercaptopurine. Intracellularly, the decylsulfanyl group is likely cleaved to release 6-mercaptopurine, which then enters the established metabolic pathway to form the active 6-thioguanine nucleotides (6-TGNs)[8][9][10].

G cluster_prodrug Prodrug Activation cluster_metabolism Metabolic Pathway cluster_activity Cytotoxic Effects This compound This compound 6-Mercaptopurine 6-Mercaptopurine This compound->6-Mercaptopurine Intracellular Cleavage 6-Thioinosine monophosphate (TIMP) 6-Thioinosine monophosphate (TIMP) 6-Mercaptopurine->6-Thioinosine monophosphate (TIMP) HGPRT 6-Thioxanthosine monophosphate (TXMP) 6-Thioxanthosine monophosphate (TXMP) 6-Thioinosine monophosphate (TIMP)->6-Thioxanthosine monophosphate (TXMP) IMPDH 6-Thioguanosine monophosphate (TGMP) 6-Thioguanosine monophosphate (TGMP) 6-Thioxanthosine monophosphate (TXMP)->6-Thioguanosine monophosphate (TGMP) GMPS 6-Thioguanosine diphosphate (TGDP) 6-Thioguanosine diphosphate (TGDP) 6-Thioguanosine monophosphate (TGMP)->6-Thioguanosine diphosphate (TGDP) Kinases 6-Thioguanosine triphosphate (TGTP) 6-Thioguanosine triphosphate (TGTP) 6-Thioguanosine diphosphate (TGDP)->6-Thioguanosine triphosphate (TGTP) Kinases Incorporation into DNA/RNA Incorporation into DNA/RNA 6-Thioguanosine triphosphate (TGTP)->Incorporation into DNA/RNA Inhibition of Purine Synthesis Inhibition of Purine Synthesis Incorporation into DNA/RNA->Inhibition of Purine Synthesis Apoptosis Apoptosis Inhibition of Purine Synthesis->Apoptosis

References

6-decylsulfanyl-7H-purine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 6-decylsulfanyl-7H-purine. As specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related 6-alkylthiopurine analogs and the parent compound, 6-mercaptopurine.

Core Chemical Properties

PropertyDataSource/Method
Molecular Formula C₁₅H₂₄N₄SCalculated
Molecular Weight 292.44 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inferred from analogs
Melting Point Not determined.-
Boiling Point Not determined.-
Solubility Expected to be poorly soluble in water, soluble in organic solvents.Inferred from structure

Note: The molecular formula and weight are calculated for this compound. Data for related compounds should be used with caution.

Synthesis Methodology

The synthesis of this compound can be achieved through the S-alkylation of 6-mercaptopurine. This is a common and well-established method for the preparation of 6-alkylthiopurine derivatives.

Experimental Protocol: S-alkylation of 6-mercaptopurine

Materials:

  • 6-mercaptopurine

  • 1-Bromodecane (or other decyl halide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Dissolve 6-mercaptopurine in the chosen solvent in a reaction vessel.

  • Add a stoichiometric equivalent of the base to deprotonate the thiol group of 6-mercaptopurine, forming the thiolate anion.

  • Slowly add 1-bromodecane to the reaction mixture with stirring.

  • Heat the mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup and Purification 6-mercaptopurine 6-mercaptopurine Deprotonation Deprotonation 6-mercaptopurine->Deprotonation 1-Bromodecane 1-Bromodecane S-alkylation S-alkylation 1-Bromodecane->S-alkylation Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Deprotonation->S-alkylation Thiolate formation Solvent Removal Solvent Removal S-alkylation->Solvent Removal Purification Purification Solvent Removal->Purification Crude product Final Product Final Product Purification->Final Product This compound

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of many 6-alkylthiopurines stems from their ability to act as prodrugs of 6-mercaptopurine.[1] It is highly probable that this compound follows this mechanism.

Upon cellular uptake, the decylsulfanyl group is likely cleaved, releasing 6-mercaptopurine. 6-mercaptopurine is then metabolized to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then interfere with de novo purine synthesis, a critical pathway for the proliferation of rapidly dividing cells like cancer cells.

Proposed Signaling Pathway Inhibition

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake 6-mercaptopurine 6-mercaptopurine Cellular Uptake->6-mercaptopurine Cleavage TIMP TIMP 6-mercaptopurine->TIMP Metabolism via HGPRT HGPRT HGPRT De Novo Purine Synthesis De Novo Purine Synthesis TIMP->De Novo Purine Synthesis Inhibition Cell Proliferation Cell Proliferation De Novo Purine Synthesis->Cell Proliferation

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a derivative of the well-known antimetabolite 6-mercaptopurine. While specific experimental data is lacking, its chemical properties and biological activity can be reasonably inferred from related compounds. Its synthesis is expected to be straightforward via S-alkylation of 6-mercaptopurine. The long decyl chain may influence its solubility, membrane permeability, and pharmacokinetic profile, making it an interesting candidate for further investigation in drug development, particularly in the context of cancer and autoimmune diseases where 6-mercaptopurine has established efficacy. Further research is required to fully characterize this compound and validate its therapeutic potential.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific data pertaining to the mechanism of action, biological activity, or experimental protocols for 6-decylsulfanyl-7H-purine. The following guide is therefore based on the well-established mechanisms of structurally related 6-alkylsulfanyl-purine compounds, which are known primarily for their activity as purine antimetabolites. This document serves as a theoretical framework for researchers and drug development professionals interested in this class of compounds.

Introduction to 6-Alkylsulfanyl-Purines

Purine analogues are a cornerstone of chemotherapy and immunosuppressive therapy. The introduction of a thioether linkage at the C6 position of the purine ring, as seen in 6-alkylsulfanyl-purines, gives rise to a class of compounds with significant cytotoxic and antiproliferative potential. These molecules structurally mimic endogenous purines, such as adenine and guanine, allowing them to interfere with vital cellular processes. While the specific activity of this compound has not been characterized, its long alkyl chain may influence its lipophilicity, membrane permeability, and interactions with cellular targets.

Postulated Mechanism of Action: Purine Antimetabolism

The primary mechanism of action for 6-alkylsulfanyl-purines is believed to be their function as purine antimetabolites. This multifaceted mechanism can be broken down into several key steps, ultimately leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis.

Cellular Uptake and Metabolic Activation

6-alkylsulfanyl-purines are typically transported into cells via nucleobase transporters. Once inside the cell, they are recognized as substrates by enzymes in the purine salvage pathway. A key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of the 6-alkylsulfanyl-purine into its corresponding ribonucleotide. This metabolic activation is crucial for the compound's cytotoxic effects.

Inhibition of De Novo Purine Synthesis

The activated ribonucleotide of the 6-alkylsulfanyl-purine can act as a feedback inhibitor of key enzymes involved in the de novo purine biosynthesis pathway. A primary target is glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (GPAT), which catalyzes the first committed step in this pathway. Inhibition of GPAT leads to a depletion of the intracellular pool of purine nucleotides, which are essential for nucleic acid synthesis.

Incorporation into Nucleic Acids

The triphosphate form of the activated 6-alkylsulfanyl-purine can be incorporated into both DNA and RNA during replication and transcription. The presence of this fraudulent base disrupts the normal structure and function of nucleic acids, leading to strand breaks, inhibition of DNA and RNA polymerases, and ultimately, cell cycle arrest and apoptosis.

The following diagram illustrates the general mechanism of action for a 6-alkylsulfanyl-purine as a purine antimetabolite.

PurineAntimetabolite_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 6-ASP 6-Alkylsulfanyl-purine 6-ASP_in 6-Alkylsulfanyl-purine 6-ASP->6-ASP_in Nucleobase Transporter 6-ASP_MP 6-Alkylsulfanyl-purine ribonucleotide monophosphate 6-ASP_in->6-ASP_MP HGPRT 6-ASP_TP 6-Alkylsulfanyl-purine ribonucleotide triphosphate 6-ASP_MP->6-ASP_TP DeNovo_synthesis De Novo Purine Synthesis 6-ASP_MP->DeNovo_synthesis DNA_synthesis DNA Synthesis 6-ASP_TP->DNA_synthesis RNA_synthesis RNA Synthesis 6-ASP_TP->RNA_synthesis DNA_damage DNA Damage DNA_synthesis->DNA_damage RNA_dysfunction RNA Dysfunction RNA_synthesis->RNA_dysfunction Purine_depletion Purine Depletion DeNovo_synthesis->Purine_depletion Apoptosis Apoptosis DNA_damage->Apoptosis RNA_dysfunction->Apoptosis Purine_depletion->Apoptosis

Figure 1. Postulated mechanism of action for 6-alkylsulfanyl-purines.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes the cytotoxic activities of some other 6-alkylsulfanyl-purine derivatives against various cell lines. This data provides a benchmark for the potential potency of this class of compounds.

Compound NameCell LineIC50 (µM)Citation
6-(propylthio)purineLeishmania amazonensis>100[1]
6-(pentylthio)purineLeishmania amazonensis80[1]
6-(hexylthio)purineLeishmania amazonensis65[1]

Experimental Protocols

To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments would be necessary. Below are generalized protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

Workflow:

MTT_Workflow Seed_cells 1. Seed cells in a 96-well plate Treat 2. Treat with varying concentrations of This compound Seed_cells->Treat Incubate 3. Incubate for 48-72 hours Treat->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Read_absorbance 7. Read absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_IC50 8. Calculate IC50 value Read_absorbance->Calculate_IC50

Figure 2. Workflow for a standard MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Purine Biosynthesis Inhibition Assay

This assay measures the ability of the compound to inhibit the de novo synthesis of purines.

Methodology:

  • Cell Culture: Culture cells in a purine-deficient medium.

  • Treatment: Treat the cells with this compound for a specified period.

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, to the medium.

  • Nucleic Acid Extraction: After incubation, harvest the cells and extract the total nucleic acids.

  • Quantification: Measure the incorporation of the radiolabel into the nucleic acid fraction using a scintillation counter.

  • Analysis: Compare the amount of radiolabel incorporated in treated cells to that in untreated control cells to determine the extent of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the established pharmacology of related 6-alkylsulfanyl-purines provides a strong foundation for hypothesizing its role as a purine antimetabolite. The long decyl chain may confer unique properties, such as enhanced membrane permeability or altered enzyme binding, which warrants further investigation. Future research should focus on the synthesis and biological evaluation of this specific compound to elucidate its cytotoxic potential, identify its precise molecular targets, and explore its therapeutic promise. The experimental protocols outlined in this guide provide a roadmap for such investigations.

References

Potential Therapeutic Targets of 6-decylsulfanyl-7H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-decylsulfanyl-7H-purine, a novel purine derivative. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related 6-alkylthio-purines and other 6-substituted purine analogs to forecast its likely biological activities and mechanisms of action. By examining the structure-activity relationships of this class of compounds, we can infer potential applications in oncology, immunology, and beyond. This guide also outlines relevant experimental protocols to facilitate future research and drug development efforts.

Introduction: The Therapeutic Potential of 6-Substituted Purines

Purine analogs represent a cornerstone of modern chemotherapy and immunosuppressive therapy.[1][2] The strategic modification of the purine scaffold has yielded a plethora of clinically significant drugs. The substituent at the 6-position of the purine ring is a particularly critical determinant of biological activity, influencing the molecule's interaction with a wide array of cellular targets.[3][4]

The subject of this guide, this compound, belongs to the class of 6-alkylthio-purines. Its structure, featuring a ten-carbon alkyl chain attached to the purine core via a sulfur atom, suggests several potential avenues for therapeutic intervention. This document will explore these possibilities based on the established pharmacology of its chemical relatives.

Inferred Therapeutic Targets of this compound

Based on the known biological activities of 6-alkylthio-purines and related compounds, several key therapeutic targets can be postulated for this compound.

Purine Metabolism and DNA Synthesis

The most well-established mechanism of action for 6-thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), is the disruption of de novo purine biosynthesis and subsequent incorporation into DNA and RNA, leading to cytotoxicity.[1][5][6] It is highly probable that this compound will be metabolized to a thiopurine nucleotide analog, which can then inhibit key enzymes in the purine salvage and synthesis pathways.

Potential Enzyme Targets:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is crucial for the conversion of 6-mercaptopurine to its active metabolite, thioinosine monophosphate (TIMP).[7] The decylsulfanyl group may influence the affinity for and processing by HGPRT.

  • Inosinate Dehydrogenase (IMPDH): TIMP is known to inhibit IMPDH, which catalyzes a key step in the synthesis of guanine nucleotides.[7]

  • Glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT): This is the rate-limiting enzyme in de novo purine synthesis and is inhibited by thiopurine metabolites.[6]

The cytotoxic effects resulting from the disruption of these pathways make this compound a potential candidate for development as an anticancer agent , particularly for hematological malignancies like acute lymphoblastic leukemia (ALL).[1][8]

Purine_Metabolism_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of De Novo Purine Synthesis cluster_2 Incorporation into Nucleic Acids This compound This compound Thiopurine Nucleotide Analog Thiopurine Nucleotide Analog This compound->Thiopurine Nucleotide Analog Metabolism (e.g., by HGPRT) GPAT GPAT Thiopurine Nucleotide Analog->GPAT Inhibits IMPDH IMPDH Thiopurine Nucleotide Analog->IMPDH Inhibits DNA_RNA DNA & RNA Thiopurine Nucleotide Analog->DNA_RNA Incorporation Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity Leads to

Figure 1. Postulated mechanism of action via purine metabolism.

Immunosuppression and Anti-inflammatory Effects

Beyond their cytotoxic effects, 6-thiopurines are potent immunosuppressants.[6] This activity is leveraged in the treatment of autoimmune diseases such as Crohn's disease and ulcerative colitis.[1][8] The mechanism involves the induction of apoptosis in activated T-lymphocytes.

Potential Signaling Pathway Modulation:

  • Rac1 and T-cell Apoptosis: 6-thioguanine has been shown to induce apoptosis in activated T-cells by inhibiting the small GTPase Rac1, leading to the activation of the pro-apoptotic protein BAX. This effect is independent of its incorporation into DNA.

Given these precedents, this compound could be investigated as a potential therapeutic for autoimmune disorders and other inflammatory conditions.

Immunosuppressive_Pathway Activated_T_Cell Activated T-Cell Rac1 Rac1 Activated_T_Cell->Rac1 Activates This compound This compound This compound->Rac1 Inhibits BAX BAX Rac1->BAX Suppresses Apoptosis Apoptosis BAX->Apoptosis Induces Experimental_Workflow cluster_1 Cell-based Assays cluster_2 Biochemical and Molecular Assays Synthesis Synthesis and Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cytotoxicity Immunomodulation Immunomodulation Assays (e.g., MLR, Cytokine Profiling) In_Vitro_Screening->Immunomodulation Mechanism_of_Action Mechanism of Action Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Mechanism_of_Action->In_Vivo_Studies Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HGPRT, IMPDH, CDKs) Mechanism_of_Action->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Flow Cytometry) Mechanism_of_Action->Pathway_Analysis Cytotoxicity->Mechanism_of_Action Immunomodulation->Mechanism_of_Action

References

An In-depth Technical Guide to 6-decylsulfanyl-7H-purine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-decylsulfanyl-7H-purine derivatives and their analogues. While specific research on the 6-decylsulfanyl substitution is limited, this document extrapolates from the rich body of literature on closely related 6-substituted purine derivatives. The purine ring is a highly significant heterocyclic structure in nature, forming the core of adenine and guanine in nucleic acids and playing a pivotal role in numerous metabolic processes.[1] This makes the purine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives being explored for their therapeutic potential.[1]

This guide covers the synthesis, biological activity, experimental protocols, and potential mechanisms of action for this class of compounds, with a focus on their application in cancer research. Purine analogues are a well-established class of antimetabolites used in chemotherapy, acting by interfering with DNA synthesis in rapidly proliferating cancer cells.[2] Many derivatives also function as potent inhibitors of various protein kinases.[1]

I. Synthesis of this compound Derivatives

The synthesis of 6-alkylsulfanyl purines can be readily achieved from commercially available purine precursors. A common and effective strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the C-6 position of the purine ring with a desired thiol.

A plausible and efficient route to synthesize this compound would start from 6-chloropurine. The reaction proceeds via a nucleophilic aromatic substitution where the sulfur atom of decanethiol displaces the chloride ion at the C-6 position. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

G cluster_reagents Reagents & Conditions cluster_workflow Synthetic Workflow reagent1 Decanethiol reaction Nucleophilic Substitution reagent1->reaction reagent2 Base (e.g., K₂CO₃, NaH) reagent2->reaction reagent3 Solvent (e.g., DMF, EtOH) reagent3->reaction start 6-Chloropurine start->reaction product This compound reaction->product purification Purification (Crystallization / Chromatography) product->purification final_product Final Product purification->final_product

Figure 1: Proposed synthetic workflow for this compound.

II. Biological Activity of 6-Substituted Purine Analogues

Derivatives of 6-substituted purines have demonstrated a wide range of biological activities, with a significant focus on their potential as cytotoxic agents against various cancer cell lines.[3] The substitution at the C-6 position is crucial for their anticancer activity.[4] Analogues with different substitutions, including phenyl, phenoxyphenyl, and various amino groups, have shown potent activity.[4][5][6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of several representative 6-substituted purine analogues against a panel of human cancer cell lines. This data highlights the potential of modifications at the C-6 position to elicit potent anticancer effects.

Compound NameSubstitution at C-6Cancer Cell LineIC₅₀ (µM)Reference
Compound 9 4-PhenoxyphenylHuh7 (Liver)5.4[4][5]
Compound 27 N⁶-(4-trifluoromethylphenyl)piperazineHuh7 (Liver)1[6]
Compound 27 N⁶-(4-trifluoromethylphenyl)piperazineHCT116 (Colon)4[6]
Compound 27 N⁶-(4-trifluoromethylphenyl)piperazineMCF7 (Breast)2[6]
Compound 27 N⁶-(4-trifluoromethylphenyl)piperazineMahlavu (Liver)3[6]
Compound 27 N⁶-(4-trifluoromethylphenyl)piperazineFOCUS (Liver)1[6]
Compound 1d N-(purin-6-yl)aminoalkanoyl derivative4T1 (Murine Mammary)High Activity[7]
Compound 1d N-(purin-6-yl)aminoalkanoyl derivativeCOLO201 (Colorectal)High Activity[7]
Compound 1d N-(purin-6-yl)aminoalkanoyl derivativeSNU-1 (Gastric)High Activity[7]
Compound 1d N-(purin-6-yl)aminoalkanoyl derivativeHepG2 (Hepatocellular)High Activity[7]

*Qualitative "high activity" reported, specific IC₅₀ values not provided in the abstract.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives.

A. General Protocol for Synthesis and Characterization

This protocol is a generalized procedure based on common methods for the synthesis of 6-substituted purines.[7][8]

  • Reaction Setup: To a solution of 6-chloropurine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Addition of Thiol: Add decanethiol (1.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.[8]

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[8]

    • Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight of the compound.[5]

    • Elemental Analysis: To confirm the elemental composition (C, H, N, S).[5]

B. Protocol for In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is based on the NCI-sulforhodamine B (SRB) assay, a common method for screening anticancer drugs.[6]

G cluster_workflow Cytotoxicity Assay Workflow (SRB) plate_cells 1. Plate Cells (e.g., 96-well plate) incubate1 2. Incubate (24h, 37°C, 5% CO₂) plate_cells->incubate1 add_drug 3. Add Compound (Varying Concentrations) incubate1->add_drug incubate2 4. Incubate (48-72h) add_drug->incubate2 fix_cells 5. Fix Cells (Trichloroacetic Acid) incubate2->fix_cells stain_cells 6. Stain with SRB fix_cells->stain_cells wash 7. Wash Unbound Dye stain_cells->wash solubilize 8. Solubilize Bound Dye (Tris base) wash->solubilize read_abs 9. Read Absorbance (e.g., 510 nm) solubilize->read_abs calculate_ic50 10. Calculate IC₅₀ read_abs->calculate_ic50

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.
  • Cell Plating: Seed human cancer cells (e.g., Huh7, HCT116, MCF7) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized purine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Cell Fixation: Following incubation, discard the medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell survival against the drug concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

IV. Potential Signaling Pathways and Mechanism of Action

Purine analogues exert their biological effects through various mechanisms, primarily by acting as antimetabolites.[2] These compounds, due to their structural similarity to natural purines, can interfere with the synthesis of nucleic acids, which is a hallmark of rapidly dividing cancer cells.

The proposed mechanism for many purine-based cytotoxic agents involves the following steps:

  • Cellular Uptake: The purine analogue is transported into the cancer cell.

  • Metabolic Activation: It is often metabolized (e.g., phosphorylated) by cellular enzymes into its nucleotide form.

  • Inhibition of DNA Synthesis: The fraudulent nucleotide competes with natural nucleotides (like ATP or GTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.

  • Chain Termination/DNA Damage: The incorporation of the analogue can lead to the termination of DNA chain elongation or create a structurally flawed DNA molecule, triggering cell cycle arrest and apoptosis (programmed cell death).[7]

G cluster_cell Cancer Cell purine_analogue 6-decylsulfanyl- 7H-purine Analogue uptake Cellular Uptake purine_analogue->uptake metabolism Metabolic Activation uptake->metabolism fraud_nucleotide Fraudulent Nucleotide metabolism->fraud_nucleotide dna_poly DNA Polymerase fraud_nucleotide->dna_poly Competes with natural nucleotides dna_damage DNA Damage & Chain Termination fraud_nucleotide->dna_damage Incorporation & Inhibition dna_synthesis DNA Synthesis apoptosis Apoptosis dna_damage->apoptosis

Figure 3: Proposed mechanism of action for a purine antimetabolite.

In addition to acting as antimetabolites, purine derivatives are well-known inhibitors of a wide range of enzymes, particularly protein kinases that are often dysregulated in cancer.[1] The specific signaling pathways inhibited would depend on the precise nature of the substitutions on the purine ring. Further investigation would be required to determine if this compound derivatives also exhibit kinase inhibitory activity.

References

In Vitro Profile of 6-Substituted Purine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in vitro studies of 6-substituted purine analogs, a class of compounds with significant interest in drug discovery due to their diverse biological activities. While specific research on 6-decylsulfanyl-7H-purine is not publicly available, this document synthesizes findings from studies on structurally related 6-substituted purine derivatives, offering insights into their potential mechanisms of action, cytotoxic effects, and the experimental approaches used for their evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic activity of various 6-substituted purine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The data from the cited studies are summarized in the table below.

Compound ClassCompoundCell LineIC50 (µM)Reference
6-Phenyl Purine Analogs 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purineHuh7 (Liver Cancer)5.4[1][2]
N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives Compound 1d (n=10)Vero E6< 30[3]

Table 1: Cytotoxic Activity of 6-Substituted Purine Analogs

Key Signaling Pathways and Mechanisms of Action

The biological activity of 6-substituted purine analogs is often attributed to their interference with essential cellular processes, particularly nucleotide metabolism.

One of the key mechanisms identified for a class of purine analogs, the pyrrolo[2,3-d]pyrimidine thienoyl derivatives, is the inhibition of de novo purine biosynthesis.[4] This pathway is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling. Specifically, these compounds have been shown to potently inhibit β-glycinamide ribonucleotide (GAR) formyltransferase (GARFTase), a folate-dependent enzyme in this pathway.[4]

Below is a diagram illustrating the simplified de novo purine biosynthesis pathway and the point of inhibition by these purine analogs.

DeNovoPurineSynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibitor Inhibitory Action PRPP PRPP PRA PRA PRPP->PRA Multiple Steps GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFTase IMP IMP FGAR->IMP Multiple Steps Purines Purine Nucleotides (ATP, GTP) IMP->Purines Inhibitor Pyrrolo[2,3-d]pyrimidine Thienoyl Analogs GARFTase GARFTase Inhibitor->GARFTase Inhibition

Caption: Inhibition of GARFTase in the de novo purine synthesis pathway.

Experimental Protocols

The in vitro evaluation of 6-substituted purine analogs typically involves a series of assays to determine their biological activity. Below are generalized methodologies based on the cited literature.

In Vitro Anticancer Activity Screening

A common workflow for assessing the cytotoxic potential of newly synthesized compounds is outlined below.

AnticancerScreeningWorkflow cluster_workflow Cytotoxicity Screening Workflow Compound Synthesized 6-Substituted Purine Analogs Treatment Cell Treatment with Varying Compound Concentrations Compound->Treatment CellLines Human Cancer Cell Lines (e.g., Huh7, HCT116, MCF7) CellLines->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay DataAnalysis Data Analysis (Calculation of IC50 values) Assay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: General workflow for in vitro anticancer screening of purine analogs.

Detailed Methodologies:

  • Cell Culture: Human cancer cell lines, such as Huh7 (liver), HCT116 (colon), and MCF7 (breast), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assays: The cytotoxic effects of the compounds are typically determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

While direct in vitro studies on this compound are not currently in the public domain, the research on analogous 6-substituted purine derivatives provides a valuable framework for understanding their potential as therapeutic agents. The data indicates that modifications at the 6-position of the purine ring can lead to potent cytotoxic activity against various cancer cell lines.[1][2] The primary mechanism for some of these analogs appears to be the disruption of de novo purine biosynthesis, a critical pathway for cancer cell proliferation.[4] The experimental protocols outlined in this guide provide a basis for the continued investigation and development of this important class of molecules. Future studies are warranted to synthesize and evaluate this compound to determine its specific biological profile and therapeutic potential.

References

Preliminary Cytotoxicity Screening of 6-Decylsulfanyl-7H-Purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-decylsulfanyl-7H-purine, a derivative of the well-known antimetabolite 6-mercaptopurine (6-MP). While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from studies on closely related 6-substituted purine derivatives to offer a foundational understanding of its potential cytotoxic profile and the methodologies for its evaluation.

Introduction to 6-Substituted Purine Analogs

Purine analogs, particularly those substituted at the 6-position, represent a significant class of compounds with therapeutic potential, most notably in the realm of oncology. The parent compound, 6-mercaptopurine, has been a cornerstone in the treatment of acute lymphoblastic leukemia.[1][2][3] Its mechanism of action primarily involves the disruption of DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells.[1][4]

The addition of an alkylthio substituent, such as a decylsulfanyl group, at the 6-position of the purine ring can significantly alter the compound's lipophilicity, cellular uptake, and ultimately, its cytotoxic potency and selectivity. The exploration of such derivatives is a key area of research in the development of novel anticancer agents.

Postulated Mechanism of Action and Signaling Pathways

The cytotoxic effects of 6-mercaptopurine and its derivatives are primarily attributed to their anabolism into thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4][5] The metabolic activation of 6-MP involves a complex series of enzymatic reactions.

One of the key pathways involves the conversion of 6-MP to 6-thioguanine, which is cytotoxic and can lead to bone marrow toxicity.[6] The incorporation of 6-MP nucleotides into DNA is significantly higher than into RNA.[6] High concentrations of 6-MP can lead to an accumulation of its methylated metabolites, which can cause a severe reduction of natural deoxyribonucleotides, inhibiting DNA synthesis and arresting cells in the S and G2/M phases of the cell cycle.[6]

Below is a diagram illustrating the generalized metabolic and signaling pathway of 6-mercaptopurine, which is expected to be the foundational mechanism for this compound.

6-Mercaptopurine_Signaling_Pathway Generalized Metabolic Pathway of 6-Mercaptopurine This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Metabolic Activation->Thioguanine Nucleotides (TGNs) Incorporation into DNA/RNA Incorporation into DNA/RNA Thioguanine Nucleotides (TGNs)->Incorporation into DNA/RNA DNA Damage & Replication Stress DNA Damage & Replication Stress Incorporation into DNA/RNA->DNA Damage & Replication Stress Cell Cycle Arrest Cell Cycle Arrest DNA Damage & Replication Stress->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Generalized metabolic pathway of 6-mercaptopurine.

In Vitro Cytotoxicity of Related 6-Substituted Purine Analogs

While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of other 6-substituted purine analogs against various human cancer cell lines. This data provides a comparative context for the anticipated potency of the target compound.

Table 1: Cytotoxicity of 6-(4-Substituted Phenyl)purine Analogues

CompoundSubstitution at C-6Cancer Cell LineIC50 (µM)Reference
9 4-PhenoxyphenylHuh7 (Liver)5.4
16 4-PhenoxyphenylHuh7 (Liver)Not specified as potent
30-32 4-PhenoxyphenylHuh7 (Liver)Not specified as potent

Table 2: Cytotoxicity of 6,9-Disubstituted Purine Analogues

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
12 6-(4-(4-trifluoromethylphenyl)piperazine)Huh7 (Liver)0.08-0.13[7][8]
22 Not specifiedHuh7 (Liver)0.08-0.13[7][8]
25 6-(4-(3,4-dichlorophenyl)piperazine)Huh7 (Liver)< 0.1-0.13[7][8]
General Various substitutionsHCT116 (Colon)0.05-21.8[7][8]
General Various substitutionsMCF7 (Breast)0.05-21.8[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a suitable choice for the preliminary cytotoxicity screening of this compound.[9][10]

Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[9]

Materials
  • Human cancer cell line(s) of interest (e.g., HepG2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Workflow for the MTT cytotoxicity assay.

Conclusion

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. By leveraging the knowledge of related 6-substituted purine analogs and employing standardized cytotoxicity assays such as the MTT assay, researchers can effectively evaluate the anticancer potential of this novel compound. The provided experimental protocol and workflow diagrams serve as a practical resource for initiating these critical preclinical studies. Further investigations will be necessary to elucidate the precise mechanism of action and to establish a comprehensive safety and efficacy profile for this compound.

References

Structural Characterization of 6-decylsulfanyl-7H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 6-decylsulfanyl-7H-purine, a derivative of the clinically significant antimetabolite, 6-mercaptopurine. While specific experimental data for this novel compound is not extensively available in public literature, this document outlines a robust methodology for its synthesis and detailed structural elucidation based on established protocols for analogous 6-alkylthiopurine derivatives. The guide includes a plausible synthetic route, detailed experimental protocols, and expected spectroscopic and spectrometric data presented in a clear, tabular format for easy reference. Furthermore, a workflow for the synthesis and characterization is visualized using the DOT language. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel purine-based therapeutic agents.

Introduction

6-mercaptopurine (6-MP) is a cornerstone therapeutic agent in the treatment of acute lymphoblastic leukemia and has applications in various autoimmune diseases. Its biological activity is intrinsically linked to its purine scaffold, which allows it to function as an antimetabolite, interfering with DNA synthesis. The derivatization of the thiol group at the 6-position of the purine ring offers a promising avenue for modulating the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a decyl chain to create this compound is hypothesized to enhance its lipophilicity, potentially influencing its membrane permeability and interaction with biological targets.

This guide provides a detailed theoretical framework and practical approach for the synthesis and comprehensive structural characterization of this compound.

Synthesis

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction between 6-mercaptopurine and a suitable decyl halide, such as 1-bromodecane. The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 6-mercaptopurine, thereby activating it as a nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-mercaptopurine monohydrate

  • 1-Bromodecane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-mercaptopurine monohydrate (1.0 equivalent) in ethanol or DMF.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water or solid potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • To the resulting solution, add 1-bromodecane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

  • If the solvent is ethanol, remove it under reduced pressure. If DMF is used, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

G Synthesis Workflow A 6-Mercaptopurine D Reaction Mixture A->D B 1-Bromodecane B->D C Base (e.g., NaOH) in Solvent (e.g., Ethanol) C->D E Reflux D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Structural Characterization

The synthesized this compound should be subjected to a battery of analytical techniques to confirm its structure and purity. The following sections detail the expected outcomes from these analyses based on data from analogous 6-alkylthiopurines.

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from various analytical techniques.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7s1HH-2 (Purine ring)
~8.0s1HH-8 (Purine ring)
~3.3t2H-S-CH₂ -(CH₂)₈-CH₃
~1.8p2H-S-CH₂-CH₂ -(CH₂)₇-CH₃
~1.4m12H-S-(CH₂)₂-(CH₂)₆ -CH₂-CH₃
~1.2m2H-S-(CH₂)₈-CH₂ -CH₃
~0.9t3H-S-(CH₂)₉-CH₃

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-6 (Purine ring)
~152C-2 (Purine ring)
~150C-4 (Purine ring)
~143C-8 (Purine ring)
~130C-5 (Purine ring)
~32-S-CH₂ -(CH₂)₈-CH₃
~30-S-CH₂-CH₂ -(CH₂)₇-CH₃
~29.5-29.0-(CH₂)n- (multiple signals)
~23-S-(CH₂)₈-CH₂ -CH₃
~14-S-(CH₂)₉-CH₃

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z (amu)Assignment
~293.18[M+H]⁺ (Calculated for C₁₅H₂₅N₄S⁺)
~153.03[M - C₁₀H₂₀ + H]⁺ (Purine thiol fragment)

Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3100-2900C-H stretching (purine ring and alkyl chain)
~2920, ~2850C-H stretching (asymmetric and symmetric, alkyl)
~1600-1400C=C and C=N stretching (purine ring)
~1240C-N stretching
~700-600C-S stretching
Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2.2. Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural characterization of this compound.

G Structural Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Logical workflow for synthesis and structural confirmation.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and structural characterization of this compound. By following the detailed protocols and utilizing the expected analytical data as a reference, researchers can confidently synthesize and structurally verify this novel purine derivative. This foundational work is crucial for enabling further investigation into its potential therapeutic applications and advancing the field of medicinal chemistry.

An In-depth Technical Guide to the Solubility and Stability of 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 6-decylsulfanyl-7H-purine, a derivative of the purine analog 6-mercaptopurine (6-MP). Due to the limited availability of direct experimental data for this compound, this document extrapolates its physicochemical properties based on established data from structurally similar compounds, primarily 6-mercaptopurine and other 6-alkylthio-purines. This guide is intended to support researchers, scientists, and drug development professionals in designing experiments, formulating solutions, and understanding the potential degradation pathways of this compound. The information presented herein is curated from publicly available scientific literature and chemical databases.

Introduction

This compound belongs to the class of 6-substituted purine analogs, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The parent compound, 6-mercaptopurine, is a well-established immunosuppressive and anti-leukemic agent. The addition of a decylsulfanyl group at the 6-position of the purine ring is expected to significantly alter its lipophilicity, and consequently, its solubility, stability, and pharmacological properties. Understanding these physicochemical characteristics is paramount for its handling, formulation, and interpretation of biological data.

Predicted Physicochemical Properties

The introduction of a ten-carbon alkyl chain via a thioether linkage is the primary structural modification from 6-mercaptopurine to this compound. This change is anticipated to have the following effects:

  • Increased Lipophilicity: The long alkyl chain will significantly increase the compound's affinity for non-polar environments.

  • Reduced Aqueous Solubility: Conversely, the increased lipophilicity will lead to a decrease in solubility in aqueous solutions.

  • Modified Stability: The thioether bond is generally more stable to oxidation than the thiol group in 6-mercaptopurine. However, the overall stability will still be influenced by factors such as pH and exposure to light and oxidizing agents.

Predicted Solubility Profile

The solubility of this compound is predicted based on the known solubility of 6-mercaptopurine and the expected impact of the decylsulfanyl substituent.

Aqueous Solubility

The aqueous solubility of 6-mercaptopurine is limited.[1] Given the highly lipophilic nature of the decyl group, this compound is expected to be practically insoluble in water .[2]

Organic Solvent Solubility

6-mercaptopurine exhibits solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] It is anticipated that this compound will be readily soluble in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale / Supporting Evidence
WaterPractically InsolubleThe parent compound, 6-mercaptopurine, has limited aqueous solubility.[1] The addition of a long alkyl chain significantly increases lipophilicity.
Dimethyl Sulfoxide (DMSO)Soluble6-mercaptopurine is soluble in DMSO.[2][3] The non-polar nature of the decyl chain is compatible with DMSO.
Dimethylformamide (DMF)Soluble6-mercaptopurine is soluble in DMF.[3]
EthanolSoluble6-mercaptopurine is soluble in ethanol.[3]
MethanolSolubleSimilar polarity to ethanol suggests good solubility.
DichloromethaneSolubleThe lipophilic nature of the compound suggests solubility in chlorinated solvents.
ChloroformSolubleThe lipophilic nature of the compound suggests solubility in chlorinated solvents.
n-OctanolSolubleThe high lipophilicity indicates good solubility in this solvent, which is often used to determine partition coefficients.
Factors Influencing Solubility
  • pH: For the parent compound 6-mercaptopurine, solubility can be influenced by pH due to the ionization of the thiol group.[1] While the thioether in this compound is not readily ionizable, the purine ring itself has ionizable protons, and thus pH may still have a minor effect on solubility.

  • Temperature: Generally, the solubility of organic compounds increases with temperature.

  • Co-solvents: The use of co-solvents, such as adding a small amount of DMSO to an aqueous buffer, can significantly enhance the apparent aqueous solubility of lipophilic compounds.[3] For 6-mercaptopurine, the addition of sodium benzoate has been shown to increase its aqueous solubility.[4]

Predicted Stability Profile

The stability of this compound is a critical consideration for its storage and use in experimental settings. The primary sites of potential degradation are the purine ring and the thioether linkage.

pH Stability

The stability of the purine ring can be pH-dependent. Hydrolysis of the glycosidic bond in purine nucleosides is a known degradation pathway, particularly in acidic conditions.[5] While this compound is not a nucleoside, the purine ring itself can be susceptible to acid-catalyzed degradation. The tert-butyl group at the N7 position of a 6-chloropurine has been shown to be labile in the presence of aqueous mineral acids.[6]

Oxidative Stability

The thiol group of 6-mercaptopurine can be oxidized to form disulfide-linked dimers or further oxidized to sulfinic and sulfonic acids.[7][8] The thioether linkage in this compound is generally more resistant to oxidation than a thiol. However, strong oxidizing agents can still oxidize the sulfur atom to a sulfoxide and then to a sulfone.

Photostability

Many purine analogs are sensitive to light. It is recommended to protect solutions of this compound from light to prevent potential photodegradation.

Storage Recommendations
  • Solid Form: Store in a cool, dry, and dark place. A crystalline solid form is generally expected to be stable for years when stored at -20°C.[3]

  • In Solution: Stock solutions in anhydrous organic solvents like DMSO are expected to be stable for several months when stored at -80°C.[9] Aqueous solutions, even with co-solvents, are not recommended for long-term storage and should ideally be prepared fresh.[3] Repeated freeze-thaw cycles should be avoided.[9]

Table 2: Predicted Stability and Degradation Pathways of this compound

ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic pHPotentially UnstableHydrolysis of the purine ring.
Neutral pHLikely Stable
Basic pHLikely StableHydrolysis of 6-mercaptopurine riboside has been observed in basic medium.[5]
Exposure to Air/OxygenModerately StableSlow oxidation of the thioether to sulfoxide and sulfone.
Exposure to Strong OxidantsUnstableRapid oxidation of the thioether.
Exposure to LightPotentially UnstablePhotodegradation.
Elevated TemperatureModerately StableAccelerated degradation via hydrolysis and oxidation.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel compound like this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining equilibrium solubility.

G A Add excess solid compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) with agitation A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: Workflow for HPLC-based stability testing.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into various aqueous buffers (e.g., pH 3, 7, 9) to the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • For photostability, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

  • For thermal stability, incubate samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Immediately analyze the aliquots by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Predicted Signaling Pathways and Mode of Action

The biological activity of this compound is predicted to be related to the pathways affected by 6-mercaptopurine. 6-MP is a prodrug that is metabolized to thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-MP and its metabolites inhibit de novo purine synthesis.

Predicted Metabolic Activation and Mechanism of Action

G cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Purine Synthesis cluster_2 Incorporation into Nucleic Acids A This compound B Metabolic Conversion (potential cleavage of thioether) A->B ? C 6-mercaptopurine B->C D Inhibition of PRPP amidotransferase C->D F Conversion to Thioguanine Nucleotides (TGNs) C->F E Decreased de novo purine synthesis D->E G Incorporation into DNA/RNA F->G H Cytotoxicity G->H

Caption: Predicted metabolic pathway and mechanism of action.

It is plausible that this compound may act as a prodrug that is metabolized to 6-mercaptopurine. The thioether linkage could be cleaved in vivo by enzymatic or chemical processes. Alternatively, the intact molecule may possess its own unique biological activities.

Conclusion

While direct experimental data for this compound is not yet available, a predictive understanding of its solubility and stability can be formulated based on the well-characterized properties of its structural analog, 6-mercaptopurine. It is anticipated that this compound will be a lipophilic compound with poor aqueous solubility but good solubility in organic solvents. Its stability will be influenced by pH, light, and oxidizing conditions. The provided experimental protocols offer a starting point for the empirical determination of these crucial physicochemical parameters. This guide aims to facilitate further research and development of this and other novel purine analogs.

References

A Technical Guide to Sulfur-Containing Purine Derivatives: Metabolism, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of sulfur-containing purine derivatives, commonly known as thiopurines. These compounds, including the clinically vital drugs azathioprine, 6-mercaptopurine, and 6-thioguanine, are foundational in the treatment of autoimmune diseases, cancers, and in preventing organ transplant rejection. This document details their complex metabolic pathways, multifaceted mechanisms of action, and provides detailed protocols for their synthesis and biological evaluation.

Core Concepts and Mechanisms of Action

Thiopurines are purine analogues that function as prodrugs, requiring intracellular metabolic activation to exert their therapeutic effects.[1] The parent drug, azathioprine (AZA), is a prodrug that is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP).[2][3] From 6-MP, the metabolic pathway branches, leading to distinct classes of active metabolites responsible for both therapeutic efficacy and potential toxicity.

The primary mechanisms of action are:

  • Immunosuppression via T-Cell Apoptosis: The key immunosuppressive effect is mediated by 6-thioguanine nucleotides (6-TGNs).[4] Specifically, the metabolite 6-thioguanine triphosphate (6-TGTP) binds to the small GTPase, Rac1.[4][5] This binding prevents the activation of Rac1, which is a critical step in T-lymphocyte proliferation and survival signaling.[4][5] The inhibition of Rac1 signaling ultimately converts a co-stimulatory signal into an apoptotic one, leading to the targeted death of activated T-cells.[4][6]

  • Cytotoxicity via Nucleic Acid Incorporation: 6-TGNs, particularly 6-thioguanine-deoxyribose-triphosphate, are incorporated into DNA and RNA during replication.[7][8] This incorporation acts as a false nucleotide, disrupting nucleic acid synthesis and triggering the mismatch repair system, which can lead to cell cycle arrest and apoptosis.[3][5] This mechanism is central to their use as anti-cancer agents, particularly in leukemias.[7][9]

  • Inhibition of de novo Purine Synthesis: A separate class of metabolites, the 6-methylmercaptopurine ribonucleotides (6-MMPRs), are potent inhibitors of de novo purine synthesis, further contributing to the antiproliferative effects of these drugs.[10] However, high levels of 6-MMPRs are also associated with hepatotoxicity.[11]

  • Antiviral Activity via the Unfolded Protein Response (UPR): Certain thiopurines, such as 6-thioguanine (6-TG) and its riboside 6-thioguanosine (6-TGo), have demonstrated antiviral activity against enveloped viruses like influenza A.[12][13] They achieve this by selectively disrupting the synthesis and maturation of viral glycoproteins, which triggers a host cell stress pathway known as the Unfolded Protein Response (UPR).[12][13][14] Activation of the UPR impedes viral replication.[12][13]

The metabolism of thiopurines is significantly influenced by genetic polymorphisms in key enzymes. Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are crucial for metabolizing thiopurines.[15][16][17] Individuals with reduced or absent activity of these enzymes are at a high risk of severe, life-threatening bone marrow suppression due to the accumulation of cytotoxic 6-TGNs.[16][18] Therefore, pharmacogenetic testing is often recommended before initiating therapy.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the core metabolic and signaling pathways of thiopurines, along with key experimental workflows.

Thiopurine_Metabolism cluster_drugs Prodrugs cluster_pathways Metabolic Pathways AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP 6-Thioinosine Monophosphate (6-TIMP) MP->TIMP MeMP 6-Methylmercaptopurine (6-MMP) MP->MeMP TUA 6-Thiouric Acid (Inactive) MP->TUA TXMP 6-Thioxanthosine Monophosphate (6-TXMP) TIMP->TXMP TGMP 6-Thioguanosine Monophosphate (6-TGMP) TXMP->TGMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TGMP->TGNs Kinases HGPRT HGPRT HGPRT->MP HGPRT->p1 TPMT TPMT TPMT->MP TPMT->p2 XO XO XO->MP XO->p3 IMPDH IMPDH IMPDH->TIMP IMPDH->p4 GMPS GMPS GMPS->TXMP GMPS->p5 p1->TIMP p2->MeMP p3->TUA p4->TXMP p5->TGMP

Caption: Metabolic activation pathway of thiopurines.

Rac1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Vav1 Vav1 TCR->Vav1 Co-stimulation CD28 CD28 CD28->Vav1 Co-stimulation Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP Activates (GEF activity) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Rac1_TGTP Rac1-6-Thio-GTP (Inactive Complex) Rac1_GDP->Rac1_TGTP Apoptosis T-Cell Apoptosis Rac1_GTP->Apoptosis Inhibition of survival signals leads to apoptosis Proliferation T-Cell Proliferation & Survival Rac1_GTP->Proliferation TGTP 6-Thio-GTP (from Thiopurines) TGTP->Rac1_GDP Competitively binds Rac1_TGTP->Apoptosis

Caption: Thiopurine-induced T-cell apoptosis via Rac1 inhibition.

TDM_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Interpretation start Whole Blood Sample (EDTA tube) wash Wash & Isolate Red Blood Cells (RBCs) start->wash lysis Lyse RBCs wash->lysis hydrolysis Acid Hydrolysis (Perchloric Acid, 100°C) lysis->hydrolysis hplc Inject into HPLC System (Reversed-Phase C18 Column) hydrolysis->hplc detection UV Detection (e.g., 342 nm for 6-TG, 303 nm for 6-MMP derivative) hplc->detection quant Quantify vs. Standards detection->quant report Report Concentration (pmol / 8x10^8 RBCs) quant->report clinical Correlate with Therapeutic Ranges report->clinical decision Adjust Patient Dose clinical->decision

Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM).

Rac1_Activation_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Pull-Down of Active Rac1 cluster_2 Detection cells Culture T-cells treat Treat with Thiopurine (e.g., 6-MP) cells->treat lyse Lyse cells in Mg2+ Lysis Buffer treat->lyse pulldown Incubate lysate with PAK1-PBD Agarose Beads lyse->pulldown Input: Total Cell Lysate wash Wash beads to remove non-specifically bound proteins pulldown->wash elute Elute bound proteins (Rac1-GTP) with SDS buffer wash->elute sds SDS-PAGE elute->sds Input: Pulled-down fraction transfer Western Blot Transfer (to PVDF membrane) sds->transfer probe Probe with primary anti-Rac1 antibody transfer->probe detect Detect with secondary HRP-conjugated antibody and chemiluminescence probe->detect result Visualize Bands detect->result

References

The Dawn of a New Class of Molecules: A Technical Guide to the Discovery and History of 6-Substituted Purines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 6-substituted purines, a class of molecules that has had a profound impact on both plant biology and human health. From their foundational role as cytokinins, regulating plant growth and development, to their emergence as potent inhibitors of key enzymes in human disease, this document traces the scientific journey that unveiled their diverse biological activities. This guide details the seminal experiments, presents key quantitative data, and provides the experimental protocols that were instrumental in the development of this important class of compounds.

A Foundation in Purine Chemistry: The Precursors to Discovery

The story of 6-substituted purines is built upon the foundational work of the German chemist Emil Fischer. In 1884, Fischer coined the term "purine" (from purum uricum, meaning pure uric acid) to describe the parent compound of a class of bicyclic nitrogenous heterocycles.[1][2] His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1902, involved the elucidation of the structure of uric acid, caffeine, and other related compounds.[2][3] Fischer's crowning achievement in this area was the first successful synthesis of purine itself in 1898, starting from uric acid isolated from kidney stones.[1] This pioneering work in purine chemistry laid the essential groundwork for the later discovery and synthesis of its many substituted derivatives.

The Discovery of Kinetin: A Serendipitous Unveiling of a New Class of Plant Hormones

The mid-20th century saw a surge of interest in the chemical factors that regulate plant growth. At the University of Wisconsin, Madison, Professor Folke Skoog and his team were investigating substances that could stimulate cell division (cytokinesis) in plant tissue cultures.[4] A breakthrough came in the early 1950s when Carlos O. Miller, a postdoctoral researcher in Skoog's lab, was working to identify the elusive cell division factor.

A pivotal observation was that autoclaved herring sperm DNA could potently stimulate the growth of tobacco pith callus tissue, whereas freshly prepared DNA had no effect.[4] This suggested that a breakdown product of the DNA was the active component. For months, Miller worked to isolate and identify this substance. Through a series of extractions, precipitations, and chromatography, a highly active crystalline substance was finally isolated.[5]

In 1956, the structure of this potent cell division-promoting factor was identified as 6-furfurylaminopurine, and it was given the trivial name "kinetin" due to its ability to induce cytokinesis.[6] This marked the discovery of the first of a new class of plant hormones, which would later be named "cytokinins" by Skoog.[7]

Experimental Workflow: The Path to Kinetin's Discovery

The discovery of kinetin was a multi-step process involving bioassays, chemical fractionation, and structural elucidation. The general workflow is outlined below.

G cluster_0 Bioassay Development cluster_1 Discovery of Activity cluster_2 Isolation and Purification cluster_3 Structural Elucidation and Synthesis a Establishment of Tobacco Pith Callus Culture b Observation that Auxin Alone is Insufficient for Cell Division a->b c Screening of Various Substances (e.g., coconut milk, yeast extract) b->c d Observation of High Activity in Autoclaved Herring Sperm DNA c->d e Ethanolic Extraction and Silver Precipitation d->e f Partition into Organic Solvents (n-butanol, diethyl ether) e->f g Paper Chromatography f->g h Isolation of Crystalline Active Substance g->h i UV Spectroscopy and Chemical Analysis h->i j Proposal of 6-Furfurylaminopurine Structure i->j k Chemical Synthesis of 6-Furfurylaminopurine j->k l Confirmation of Biological Activity of Synthetic Compound k->l

Figure 1: Experimental workflow for the discovery of kinetin.

The Skoog and Miller Experiments: Quantifying the Auxin-Cytokinin Interplay

A cornerstone of plant physiology was established in 1957 with the publication of Skoog and Miller's seminal paper detailing the quantitative interaction between auxins and cytokinins in regulating organogenesis in tobacco callus cultures.[8] They demonstrated that the ratio of these two plant hormones, rather than their absolute concentrations, determined the developmental fate of the cultured tissues.[8]

High auxin-to-cytokinin ratios promoted root formation, while high cytokinin-to-auxin ratios led to shoot development.[8] Intermediate ratios resulted in the proliferation of undifferentiated callus.[8] These findings provided a fundamental principle for plant tissue culture and micropropagation that remains central to the field today.

Quantitative Data: Auxin and Cytokinin Ratios in Tobacco Callus Culture

The following table summarizes the key findings from Skoog and Miller's 1957 paper, illustrating the effect of varying concentrations of indole-3-acetic acid (IAA), an auxin, and kinetin on the growth and differentiation of tobacco pith callus.

IAA Concentration (mg/L)Kinetin Concentration (mg/L)Observed Growth and Differentiation
2.00.02Abundant root formation, limited callus growth
2.00.2Callus growth with some root formation
2.00.5Good callus growth, no organ formation
2.01.0Excellent callus growth, no organ formation
0.021.0Formation of shoots and leafy stems
0.00.2Slight cell enlargement, no growth
2.00.0Some callus growth, no sustained proliferation

Data compiled from the findings of Skoog and Miller (1957).[8]

Beyond Kinetin: The Synthesis and Application of Other 6-Substituted Purines

The discovery of kinetin spurred the synthesis of a wide array of other 6-substituted purines to explore their biological activities. One of the most notable is 6-benzylaminopurine (BAP), a synthetic cytokinin first synthesized and tested in the laboratories of Folke Skoog.[9] BAP is widely used in agriculture and horticulture to improve fruit set and quality, and to extend the post-harvest life of green vegetables.[9]

From Plants to People: 6-Substituted Purines in Human Health

The biological significance of 6-substituted purines extends far beyond the plant kingdom. In the latter half of the 20th century, researchers began to uncover their potent effects on human cells, leading to their investigation as therapeutic agents for a variety of diseases.

Cyclin-Dependent Kinase (CDK) Inhibition and Cancer Research

A major breakthrough in the therapeutic application of 6-substituted purines came with the discovery of their ability to inhibit cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle.[4] Aberrant CDK activity is a hallmark of many cancers, making them a prime target for drug development.

Olomoucine and roscovitine (also known as seliciclib) are two 6-substituted purine analogues that were among the first potent and selective CDK inhibitors to be identified. These compounds act as competitive inhibitors at the ATP-binding site of CDKs, particularly CDK1, CDK2, CDK5, and CDK7, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[4] Roscovitine has undergone clinical trials for the treatment of various cancers.[4]

The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of 6-substituted purines against CDK2, illustrating the structure-activity relationships that have been explored in the development of these compounds as potential anticancer agents.

Compound6-SubstituentIC50 for CDK2 (μM)
R-Roscovitine(R)-(1-ethyl-2-hydroxyethyl)amino0.073
OlomoucineHydroxymethylpropylamino>1
6-Benzylaminopurine (BAP)BenzylaminoNot a potent CDK inhibitor
Compound 5aPhenyl0.31
Compound 11c4-aminobenzylamino0.11
Compound 11l4-(4-methylpiperazin-1-yl)benzylamino0.019
Compound 73[1,1'-biphenyl]-3-yl0.044

Data compiled from multiple sources.

Anti-Aging Effects on Human Cells

Kinetin has also been shown to possess remarkable anti-aging properties in human cells. Studies on human diploid fibroblasts have demonstrated that the addition of kinetin to the culture medium can delay the onset of several age-related cellular characteristics. These include changes in cell morphology, growth rate, and the accumulation of lipofuscin, an age-related pigment. Kinetin is now a common ingredient in many cosmetic and dermatological products for its ability to improve skin texture and reduce the appearance of fine lines and wrinkles.

The following table summarizes the observed effects of different concentrations of kinetin on human skin cells.

Kinetin Concentration (µM)Observed Effects on Human Skin Cells
40-200Delays the onset of age-related characteristics in fibroblasts.
10036% reduction in UVB-induced thymine dimer formation in keratinocytes.
20-80Dose-dependent downregulation of UVB-induced matrix metalloproteinase (MMP) expression in fibroblasts.
>200Cytotoxicity observed in HaCaT keratinocytes.

Signaling Pathways

Cytokinin Signaling in Plants

The cytokinin signal transduction pathway in plants is a multi-step phosphorelay system analogous to the two-component signaling systems found in bacteria. The core pathway involves three main components: histidine kinase receptors, histidine phosphotransfer proteins, and response regulators.

Cytokinin_Signaling Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binds to receptor in endoplasmic reticulum AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Autophosphorylation and phosphate transfer TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Phosphate transfer to nucleus Negative_Feedback Negative Feedback Gene_Expression Cytokinin-responsive Gene Expression TypeB_ARR->Gene_Expression Activates transcription TypeA_ARR Type-A Response Regulator (ARR) TypeA_ARR->Receptor Inhibits signaling TypeA_ARR->TypeB_ARR Inhibits activity Gene_Expression->TypeA_ARR Induction of Type-A ARRs

Figure 2: The cytokinin signaling pathway in plants.

Experimental Protocols

Tobacco Pith Callus Bioassay for Cytokinin Activity

This protocol is a generalized procedure based on the methods developed by Skoog and Miller for assessing cytokinin activity.

1. Media Preparation (Murashige and Skoog Medium, 1962)

  • Prepare Murashige and Skoog (MS) basal medium containing macronutrients, micronutrients, vitamins, and myo-inositol.

  • Add 30 g/L sucrose as a carbon source.

  • Add a constant, suboptimal concentration of an auxin, typically indole-3-acetic acid (IAA) at 2.0 mg/L.

  • Prepare a dilution series of the test compound (e.g., kinetin) to be added to the medium.

  • Adjust the pH of the medium to 5.7-5.8 with 1N NaOH or 1N HCl.

  • Add a gelling agent, such as agar (7-8 g/L), and heat to dissolve.

  • Autoclave the medium at 121°C for 15-20 minutes.

2. Explant Preparation

  • Select healthy, young tobacco stems (Nicotiana tabacum var. Wisconsin No. 38).

  • Surface sterilize the stems by washing with soap and water, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% commercial bleach solution (containing sodium hypochlorite) for 10-15 minutes.

  • Rinse the stems three times with sterile distilled water.

  • Under aseptic conditions, cut the stems into segments and carefully excise the pith parenchyma tissue, avoiding vascular tissues.

  • Cut the pith tissue into uniform small pieces (e.g., 3-5 mm cylinders).

3. Inoculation and Incubation

  • Place one piece of pith explant onto the surface of the solidified MS medium in each culture vessel (e.g., petri dish or test tube).

  • Seal the culture vessels and incubate in a growth chamber at 25-28°C in the dark.

4. Data Collection and Analysis

  • After a predefined culture period (e.g., 3-5 weeks), harvest the callus tissue.

  • Measure the fresh weight of the callus produced from each explant.

  • Plot the average fresh weight against the concentration of the test compound to generate a dose-response curve.

  • Cytokinin activity is determined by the ability of the compound to stimulate cell division and callus growth in the presence of auxin.

In Vitro CDK2 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-substituted purines against CDK2.

1. Reagents and Buffers

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant human CDK2/Cyclin A.

  • Substrate: Histone H1 or a synthetic peptide substrate (e.g., a peptide derived from retinoblastoma protein, Rb).

  • ATP: Adenosine triphosphate, typically used at a concentration near its Km for CDK2.

  • Test Compounds: 6-substituted purines dissolved in DMSO.

  • Detection Reagent: An antibody that specifically recognizes the phosphorylated substrate or a luminescent ATP detection reagent (e.g., ADP-Glo™).

2. Assay Procedure

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add a small volume of the diluted test compound.

  • Add the kinase buffer containing the CDK2/Cyclin A enzyme and the substrate to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the extent of substrate phosphorylation using an appropriate detection method (e.g., ELISA with a phospho-specific antibody or a luminescence-based assay that measures ADP production).

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and subsequent exploration of 6-substituted purines represent a remarkable journey in chemical biology. From the serendipitous identification of kinetin as a plant growth regulator to the rational design of potent CDK inhibitors for cancer therapy, this class of molecules has proven to be a rich source of biological modulators. The foundational work of early purine chemists, coupled with the meticulous experimental approaches of plant physiologists and medicinal chemists, has provided a deep understanding of their structure-activity relationships and mechanisms of action. This technical guide serves as a testament to this scientific legacy and a resource for future research into the vast potential of 6-substituted purines.

References

Methodological & Application

Application Notes and Protocols for 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature and databases did not yield specific experimental protocols, application notes, or quantitative data for the compound 6-decylsulfanyl-7H-purine.

While the purine scaffold is a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents, research on this particular derivative appears to be limited or not publicly available. General methodologies for the synthesis and evaluation of substituted purines exist; however, without specific data on this compound, the creation of detailed, reliable protocols and data summaries is not possible.

For researchers interested in exploring the potential of this compound, the following general approaches, based on the study of other 6-substituted and 7-substituted purines, could be considered as a starting point.

General Synthetic Approach

The synthesis of this compound would likely involve the reaction of a 6-halopurine with decanethiol. A common precursor is 6-chloropurine. The reaction can be carried out in the presence of a base to facilitate the nucleophilic substitution of the chlorine atom by the sulfur atom of decanethiol.

A potential synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Workflow A 6-Chloropurine E Reaction Mixture A->E B Decanethiol B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, EtOH) D->E F Purification (e.g., Chromatography) E->F Reaction G This compound F->G Isolation

Caption: General synthetic workflow for this compound.

Potential Areas of Investigation

Given the diverse biological activities of purine analogs, this compound could be investigated for a range of potential applications. The lipophilic decyl chain at the 6-position might influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Hypothetical Experimental Cascades:

1. Anticancer Activity Screening:

Many purine analogs exhibit cytotoxic effects on cancer cell lines. A primary investigation could involve screening this compound against a panel of cancer cell lines to determine its antiproliferative activity.

G cluster_anticancer Anticancer Screening Workflow A Synthesize & Purify This compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B D Determine IC50 Values B->D C Panel of Cancer Cell Lines C->B E Lead Compound Identification D->E

Caption: Workflow for anticancer activity screening.

2. Kinase Inhibitory Activity:

Purine derivatives are well-known inhibitors of various kinases. The compound could be screened against a panel of kinases to identify potential targets.

G cluster_kinase Kinase Inhibition Assay Workflow A Compound (this compound) B Kinase Panel Screening A->B C Biochemical Assay (e.g., ADP-Glo, LanthaScreen) B->C D Identify Hit Kinases C->D E Dose-Response & IC50 Determination D->E F Mechanism of Action Studies E->F

Caption: Workflow for kinase inhibitory activity assessment.

Conclusion

The absence of specific data for this compound in the public domain prevents the creation of detailed application notes and protocols. The information provided here is based on general principles of purine chemistry and pharmacology and is intended to serve as a conceptual framework for researchers who may wish to synthesize and investigate this novel compound. Any experimental work should be preceded by a thorough literature search for any newly published data.

Synthesis of 6-decylsulfanyl-7H-purine: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 6-decylsulfanyl-7H-purine, a thioether derivative of the purine scaffold. The protocol is designed for individuals with a foundational understanding of synthetic organic chemistry.

Introduction

Purine analogs are a cornerstone of medicinal chemistry and drug development, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a thioether linkage at the 6-position of the purine ring can significantly modulate the compound's physicochemical properties and biological targets. This protocol details a reliable method for the synthesis of this compound via the S-alkylation of 6-mercaptopurine.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the sulfur atom of 6-mercaptopurine acts as a nucleophile, displacing the bromide from 1-bromodecane.[1][2]

Figure 1: General reaction scheme for the synthesis of this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 6-mercaptopurine 6-Mercaptopurine Reaction S-alkylation 6-mercaptopurine->Reaction 1-bromodecane 1-Bromodecane 1-bromodecane->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the S-alkylation of mercaptopurines.[1]

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
6-Mercaptopurine monohydrateC₅H₄N₄S·H₂O170.191.0 g (5.87 mmol)
1-BromodecaneC₁₀H₂₁Br221.181.43 g (1.23 mL, 6.46 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.62 g (11.74 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL
Ethyl acetate (EtOAc)C₄H₈O₂88.11For extraction & chromatography
HexaneC₆H₁₄86.18For chromatography
Deionized WaterH₂O18.02For workup
Brine (saturated NaCl solution)NaCl(aq)-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying

3.2. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-mercaptopurine monohydrate (1.0 g, 5.87 mmol) and potassium carbonate (1.62 g, 11.74 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add 1-bromodecane (1.23 mL, 6.46 mmol) dropwise using a syringe.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Workup:

    • Pour the reaction mixture into 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Expected Experimental Data

ParameterExpected Value/Result
Reactant Moles
6-Mercaptopurine5.87 mmol
1-Bromodecane6.46 mmol
Product
Theoretical Yield1.72 g
AppearanceWhite to off-white solid
Chromatography
TLC Mobile Phase50% Ethyl Acetate in Hexane
Expected Rf~0.4 - 0.6
Spectroscopic Data
¹H NMRPeaks corresponding to purine and decyl protons
¹³C NMRPeaks corresponding to purine and decyl carbons
Mass Spec (m/z)[M+H]⁺ expected at ~293.16

Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

G A 1. Weigh Reactants (6-Mercaptopurine, K2CO3) B 2. Add Solvent (DMF) A->B C 3. Add 1-Bromodecane B->C D 4. Stir at Room Temperature (24h) C->D E 5. Aqueous Workup (Water & EtOAc Extraction) D->E F 6. Dry Organic Layer (Na2SO4) E->F G 7. Concentrate Under Vacuum F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • 1-Bromodecane is an irritant. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a robust method for the synthesis of this compound. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for a successful and safe outcome.

References

Analytical Techniques for 6-decylsulfanyl-7H-purine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 6-decylsulfanyl-7H-purine. The methodologies outlined are based on established techniques for the analysis of purine derivatives and can be adapted for specific research and drug development needs.

Introduction

This compound is a synthetic purine derivative with potential applications in various fields of biomedical research, including oncology and immunology.[1] Accurate and robust analytical methods are crucial for its quantification in biological matrices, characterization of its physicochemical properties, and for quality control during synthesis and formulation. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity and quantifying this compound in bulk materials and simple formulations.[2]

Application Note:

This method is suitable for determining the percentage purity of this compound and its concentration in solutions where it is the major component. A reversed-phase C18 column is employed with a gradient elution of acetonitrile in water, and detection is performed using a UV detector.

Experimental Protocol:

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%, v/v)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (50:50 A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 260 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the sample from the calibration curve.

  • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biological Matrices

LC-MS/MS is a highly sensitive and selective technique for quantifying low levels of this compound in complex biological matrices such as plasma, urine, and cell lysates.[3][4][5]

Application Note:

This protocol describes a method for the determination of this compound in human plasma. The method involves a simple protein precipitation step followed by analysis using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocol:

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%, v/v)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.01090
3.01090
3.19010
5.09010
  • MS/MS Conditions (Hypothetical Values):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z

      • Internal Standard: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z

Quantitative Data Summary (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound293.18137.05252.5
Internal Standard[Specific to IS][Specific to IS][Specific to IS][Specific to IS]
Validation Parameter Result
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[6][7] Both ¹H and ¹³C NMR are used to elucidate the molecular structure.

Application Note:

This protocol provides the methodology for acquiring ¹H and ¹³C NMR spectra of this compound. The choice of solvent is critical for obtaining high-quality spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for purine derivatives due to its excellent solubilizing power.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters:

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

Hypothetical ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HN7-H
~8.4s1HC2-H
~8.2s1HC8-H
~3.2t2H-S-CH₂-
~1.7m2H-S-CH₂-CH₂-
~1.2-1.4m14H-(CH₂)₇-
~0.85t3H-CH₃

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_results Results start Start: Sample Collection (e.g., Plasma, Tissue) protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc HPLC (Purity) supernatant_transfer->hplc lcms LC-MS/MS (Quantification) supernatant_transfer->lcms nmr NMR (Structure) supernatant_transfer->nmr data_acquisition Data Acquisition hplc->data_acquisition lcms->data_acquisition nmr->data_acquisition peak_integration Peak Integration & Calibration data_acquisition->peak_integration For HPLC/LC-MS structural_analysis Spectral Analysis data_acquisition->structural_analysis For NMR purity_assessment Purity Assessment peak_integration->purity_assessment concentration_determination Concentration Determination peak_integration->concentration_determination structure_confirmation Structure Confirmation structural_analysis->structure_confirmation

Caption: General experimental workflow for the analysis of this compound.

purine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space purine_analog This compound receptor Purinergic Receptor (e.g., Adenosine Receptor) purine_analog->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level downstream_signaling Downstream Signaling Cascade second_messenger->downstream_signaling Initiates cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) downstream_signaling->cellular_response Leads to

Caption: A potential signaling pathway involving a purine analog.

References

Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-decylsulfanyl-7H-purine is a derivative of 6-mercaptopurine, a class of compounds known for their diverse biological activities, including anticancer and immunosuppressive effects.[1][2] The introduction of a decyl-thioether group at the 6-position of the purine ring results in a molecule with increased lipophilicity, which may influence its cellular uptake, mechanism of action, and overall biological profile. Purine analogs are widely recognized for their potential to interfere with nucleic acid synthesis and induce cell death in rapidly dividing cells, making them a cornerstone in the development of chemotherapeutic agents.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound in a cell culture setting, based on established methodologies for analogous 6-substituted purine derivatives.

Application Notes

Potential Applications
  • Anticancer Drug Screening: Given the well-documented cytotoxic effects of various 6-substituted purine analogs against a range of cancer cell lines, this compound is a candidate for screening as a potential anticancer agent.[1][4][5] Its efficacy can be evaluated against panels of cancer cell lines, such as those from the National Cancer Institute (NCI-60) or commercially available cell lines representing different tumor types (e.g., breast, colon, lung, liver, and leukemia).[4]

  • Investigation of Cellular Signaling Pathways: Purine analogs can modulate various cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and purine metabolism.[6] this compound can be used as a chemical probe to investigate these pathways.

  • Structure-Activity Relationship (SAR) Studies: The biological activity of this compound can be compared with other 6-alkylthio-purine derivatives to understand the influence of the alkyl chain length on cytotoxicity and mechanism of action.[1]

Handling and Preparation of Stock Solutions

Due to the presence of the long decyl chain, this compound is expected to be hydrophobic and poorly soluble in aqueous media.

  • Solvent Selection: For preparing high-concentration stock solutions (e.g., 10-50 mM), it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT or MTS Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 20 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • Cells treated with this compound at concentrations around the IC50 value.

  • Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineTissue of OriginIC50 (µM) after 48h treatmentIC50 (µM) after 72h treatment
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HCT116Colorectal CarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
JurkatT-cell LeukemiaExperimental ValueExperimental Value

IC50 values are presented as the mean ± standard deviation from at least three independent experiments.

Visualizations

Signaling Pathway Diagram

G Hypothesized Signaling Pathway for Purine Analogs A This compound B Cellular Uptake A->B C Inhibition of de novo Purine Synthesis B->C D Incorporation into DNA/RNA (less likely for this derivative) B->D E DNA Damage C->E D->E F Activation of Caspase Cascade E->F H Cell Cycle Arrest E->H G Apoptosis F->G G Experimental Workflow for Cellular Characterization cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare Stock Solution of Compound in DMSO C Treat cells with serial dilutions of compound A->C B Seed Cancer Cell Lines in 96-well plates B->C D Incubate for 48-72h C->D E Perform MTT/MTS Assay D->E F Calculate IC50 Values E->F G Treat cells with 1x and 2x IC50 F->G Use IC50 for next phase H Annexin V/PI Staining G->H I Flow Cytometry Analysis H->I J Quantify Apoptotic Cells I->J

References

Application Notes and Protocols for 6-decylsulfanyl-7H-purine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-decylsulfanyl-7H-purine belongs to the class of 6-alkylthio-purines, which are analogs of naturally occurring purine bases. Due to their structural similarity to endogenous purines, these compounds can act as antimetabolites, interfering with nucleic acid synthesis and other crucial cellular processes. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays.

Given the limited specific data available for this compound, this document will utilize the well-characterized and closely related compound, 6-mercaptopurine (6-MP) , as a representative molecule for this class of inhibitors. The principles and protocols described herein are broadly applicable to the study of this compound and other 6-alkylthio-purine derivatives.

6-mercaptopurine is a clinically significant drug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Its mechanism of action involves intracellular conversion to active metabolites, which in turn inhibit key enzymes in the de novo and salvage pathways of purine biosynthesis.[1][2][3]

Target Enzymes and Mechanism of Action

The primary targets for 6-mercaptopurine and, by extension, other 6-alkylthio-purines, are enzymes involved in purine nucleotide biosynthesis. The inhibition of these enzymes disrupts the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA synthesis.

The key enzymes inhibited by the active metabolites of 6-mercaptopurine are:

  • Amidophosphoribosyltransferase (ATase) : Also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), this enzyme catalyzes the first committed step in the de novo purine synthesis pathway.[4] Inhibition of ATase blocks the entire pathway from its inception.

  • Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of GMP.[5][6]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) : A key enzyme in the purine salvage pathway, HGPRTase is also responsible for the metabolic activation of 6-mercaptopurine to its active nucleotide form, thioinosine monophosphate (TIMP).[2] While 6-MP is a substrate, it also acts as a competitive inhibitor of the enzyme's activity on its natural substrates, guanine and hypoxanthine.[7][8]

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of target enzymes by 6-mercaptopurine. These values can serve as a reference for designing experiments with this compound.

Enzyme TargetInhibitorInhibition Constant (Ki)SubstrateOrganism/Cell Line
Guanine Phosphoribosyltransferase6-Mercaptopurine4.7 µMGuanineEhrlich ascites-tumour cells
Hypoxanthine Phosphoribosyltransferase6-Mercaptopurine8.3 µMHypoxanthineEhrlich ascites-tumour cells

Data sourced from Atkinson & Murray, 1965.[7]

Signaling Pathways

The following diagrams illustrate the points of inhibition of 6-mercaptopurine's active metabolites within the purine biosynthesis pathways.

purine_biosynthesis cluster_denovo De Novo Purine Biosynthesis cluster_salvage Purine Salvage Pathway cluster_inhibitor 6-Mercaptopurine Metabolism & Inhibition PRPP PRPP PRA PRA PRPP->PRA ATase IMP IMP PRA->IMP Multiple Steps XMP XMP IMP->XMP IMPDH S_AMP Adenylosuccinate IMP->S_AMP GMP GMP XMP->GMP AMP AMP S_AMP->AMP Hypoxanthine Hypoxanthine IMP_s IMP Hypoxanthine->IMP_s HGPRTase Guanine Guanine GMP_s GMP Guanine->GMP_s HGPRTase MP 6-Mercaptopurine TIMP Thio-IMP (Active Metabolite) MP->TIMP HGPRTase HGPRTase HGPRTase MP->HGPRTase Competitive Inhibition ATase ATase TIMP->ATase Inhibits IMPDH IMPDH TIMP->IMPDH Inhibits

Caption: Purine metabolism and points of inhibition by 6-mercaptopurine.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays for the key target enzymes.

Amidophosphoribosyltransferase (ATase) Inhibition Assay

This assay measures the activity of ATase by quantifying the amount of glutamate produced in the conversion of PRPP and glutamine to phosphoribosylamine (PRA).

Materials:

  • Purified or recombinant ATase

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • L-glutamine

  • This compound or 6-mercaptopurine (dissolved in a suitable solvent, e.g., DMSO)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Glutamate dehydrogenase

  • NAD+

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Protocol:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, glutamine, NAD+, and glutamate dehydrogenase.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the ATase enzyme to the desired concentration in cold assay buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay buffer

    • Inhibitor solution (or vehicle)

    • ATase enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add PRPP to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADH production is directly proportional to the ATase activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

atase_workflow prep_reagents Prepare Reagent Mix (Buffer, Gln, NAD+, GDH) setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->setup_plate prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->setup_plate prep_enzyme Prepare ATase Enzyme prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Add PRPP to Initiate Reaction pre_incubate->start_reaction read_plate Kinetic Measurement at 340 nm start_reaction->read_plate analyze_data Calculate Velocities and IC50 read_plate->analyze_data

Caption: Workflow for ATase enzyme inhibition assay.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This continuous spectrophotometric assay measures the conversion of IMP to XMP by monitoring the concomitant reduction of NAD+ to NADH at 340 nm.

Materials:

  • Purified or recombinant IMPDH

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound or 6-mercaptopurine (dissolved in a suitable solvent)

  • Potassium phosphate buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Protocol:

  • Prepare Assay Buffer: Prepare a potassium phosphate buffer containing DTT.

  • Inhibitor and Substrate Preparation: Prepare serial dilutions of the inhibitor and a stock solution of IMP and NAD+ in the assay buffer.

  • Enzyme Preparation: Dilute the IMPDH enzyme to the desired concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer

    • Inhibitor solution (or vehicle)

    • IMPDH enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add a mixture of IMP and NAD+ to each well.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C for 15-30 minutes.

  • Data Analysis: Determine the initial reaction rates and calculate the percent inhibition and IC50 value.

impdh_workflow prep_buffer Prepare Assay Buffer (Phosphate Buffer, DTT) prep_solutions Prepare Inhibitor, IMP, and NAD+ Solutions prep_buffer->prep_solutions setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_solutions->setup_plate prep_enzyme Prepare IMPDH Enzyme prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Add IMP and NAD+ pre_incubate->start_reaction read_plate Kinetic Measurement at 340 nm start_reaction->read_plate analyze_data Calculate Rates and IC50 read_plate->analyze_data

Caption: Workflow for IMPDH enzyme inhibition assay.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Inhibition Assay

This assay can be performed using a radiolabeled substrate or a coupled-enzyme spectrophotometric method. The latter is described here for convenience and safety. This method measures the production of IMP from hypoxanthine, which is then oxidized by IMPDH, leading to the reduction of NAD+ to NADH.

Materials:

  • Cell lysate containing HGPRTase or purified enzyme

  • Hypoxanthine

  • PRPP

  • IMPDH (as a coupling enzyme)

  • NAD+

  • This compound or 6-mercaptopurine

  • Tris-HCl buffer (pH 7.8)

  • MgCl2

  • Microplate reader (340 nm)

  • 96-well UV-transparent microplates

Protocol:

  • Prepare Cell Lysate (if applicable): Prepare a cell lysate from a suitable cell line (e.g., erythrocytes) and determine the protein concentration.

  • Prepare Reagent Mix: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, hypoxanthine, NAD+, and IMPDH.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, add:

    • Reagent Mix

    • Inhibitor solution (or vehicle)

    • Cell lysate or purified HGPRTase

  • Pre-incubation: Incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add PRPP to each well.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm at 37°C.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition and IC50 or Ki values.

hgprtase_workflow prep_lysate Prepare Cell Lysate or Purified HGPRTase setup_plate Set up 96-well Plate (Reagent Mix, Inhibitor, Enzyme) prep_lysate->setup_plate prep_reagents Prepare Reagent Mix (Buffer, Hypoxanthine, NAD+, IMPDH) prep_reagents->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Add PRPP pre_incubate->start_reaction read_plate Kinetic Measurement at 340 nm start_reaction->read_plate analyze_data Calculate Rates and IC50/Ki read_plate->analyze_data

Caption: Workflow for HGPRTase enzyme inhibition assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the enzyme inhibitory properties of this compound, using the well-established compound 6-mercaptopurine as a model. By targeting key enzymes in the purine biosynthesis pathways, these assays can elucidate the mechanism of action and inhibitory potency of novel 6-alkylthio-purine derivatives, aiding in the discovery and development of new therapeutic agents. Researchers should optimize the described protocols for their specific experimental conditions and enzyme sources.

References

Application of 6-Decylsulfanyl-7H-purine in Cancer Research: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, specific research on the application of 6-decylsulfanyl-7H-purine in cancer research is not available in the public domain. The following application notes and protocols are based on the well-established roles of structurally related 6-substituted purines, particularly 6-mercaptopurine (6-MP) and its S-alkylated derivatives, in oncology. This document serves as a prospective guide for researchers and drug development professionals interested in evaluating the potential of this compound as an anticancer agent.

Application Notes

Introduction and Rationale

6-substituted purines are a cornerstone of cancer chemotherapy, with 6-mercaptopurine being a primary example used in the treatment of acute lymphoblastic leukemia. These compounds function as antimetabolites, interfering with the de novo synthesis of purine nucleotides, which are essential for DNA and RNA replication in rapidly dividing cancer cells. The derivatization of the 6-position of the purine ring, particularly with alkylthio groups, has been a strategy to modulate the pharmacological properties of these agents, including their metabolic stability and antitumor activity.

This compound, featuring a ten-carbon alkyl chain attached via a sulfur atom to the 6th position of the purine ring, represents a lipophilic analogue in this class. The extended alkyl chain may influence its membrane permeability, metabolic fate, and interaction with molecular targets. It is hypothesized that, like other S-substituted 6-mercaptopurine derivatives, it may act as a prodrug, releasing 6-mercaptopurine or its active metabolites within the cancer cell.

Postulated Mechanism of Action

The anticancer activity of this compound is likely to follow the general mechanism of other thiopurine analogues. This involves intracellular activation to cytotoxic metabolites.

  • Metabolic Activation: It is anticipated that this compound would be metabolized to 6-mercaptopurine. Subsequently, 6-MP is converted to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Inhibition of Purine Synthesis: TIMP can inhibit several enzymes involved in the de novo purine synthesis pathway, leading to a depletion of adenine and guanine nucleotides.

  • DNA and RNA Incorporation: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA. This incorporation can trigger apoptosis and cell cycle arrest.

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"this compound" -> "Metabolism"; "Metabolism" -> "6-mercaptopurine"; "6-mercaptopurine" -> "HGPRT"; "HGPRT" -> "6-thioinosine_monophosphate"; "6-thioinosine_monophosphate" -> "Inhibition_of_Purine_Synthesis"; "6-thioinosine_monophosphate" -> "Thioguanine_Nucleotides"; "Thioguanine_Nucleotides" -> "DNA_RNA_Incorporation"; "DNA_RNA_Incorporation" -> "Apoptosis_CellCycleArrest"; } Postulated metabolic activation pathway of this compound.

Potential Therapeutic Applications

Based on the activity of related compounds, this compound could be investigated for its efficacy in various cancer types, including:

  • Leukemias: Particularly acute lymphoblastic leukemia, where 6-mercaptopurine is a standard of care.

  • Solid Tumors: While 6-MP has limited use in solid tumors due to toxicity, the modified lipophilicity of this compound might alter its biodistribution and efficacy in solid tumors such as breast, colon, or liver cancer.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound's anticancer potential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, Jurkat for leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

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A -> B -> C -> D -> E -> F -> G; } Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation

The following tables are templates for summarizing hypothetical data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData
HCT116Colon CancerData
JurkatLeukemiaData
A549Lung CancerData

Table 2: Apoptosis Induction by this compound in Jurkat Cells

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle ControlDataDataData
IC50 ConcentrationDataDataData
2x IC50 ConcentrationDataDataData

Conclusion

While direct experimental evidence for the anticancer effects of this compound is currently lacking, its structural similarity to clinically used thiopurines provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this novel compound in cancer research. Future studies should also explore its metabolic fate, in vivo efficacy in animal models, and potential for combination therapies.

Application Notes and Protocols: 6-decylsulfanyl-7H-purine as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purine analogs represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. While the specific antimicrobial properties of 6-decylsulfanyl-7H-purine have not been extensively documented in publicly available literature, related 6-substituted purine derivatives have demonstrated notable biological activities, including cytostatic effects. This document aims to provide a generalized framework for the evaluation of this compound as a potential antimicrobial agent, drawing upon established methodologies for similar compounds. The protocols and application notes presented here are intended to serve as a starting point for researchers and drug development professionals.

Application Notes

Potential Antimicrobial Activity:

Based on the known bioactivity of various purine derivatives, this compound could potentially exhibit antimicrobial effects through several mechanisms. The lipophilic decylsulfanyl chain at the C6 position may facilitate membrane interaction and disruption, while the purine core could interfere with nucleic acid synthesis or other essential metabolic pathways in microbial cells.

Target Microorganisms:

The initial screening of this compound should encompass a broad panel of clinically relevant microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus fumigatus

Mechanism of Action Studies:

To elucidate the potential mechanism of action, a series of assays can be employed. These may include investigating the compound's effect on:

  • Bacterial and fungal cell wall synthesis.

  • Nucleic acid and protein synthesis.

  • Cell membrane integrity.

  • Key enzymatic activities within the microbial cells.

Data Presentation

Given the absence of specific experimental data for this compound in the provided search results, the following tables are presented as templates for organizing and presenting anticipated quantitative data from future experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Bacillus subtilis (ATCC 6633)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)
Aspergillus fumigatus (ATCC 204305)

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineCC50 (µM)
HEK293 (Human Embryonic Kidney)
HepG2 (Human Hepatocellular Carcinoma)

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Culture the test microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay using MTT Method

  • Cell Culture: Culture human cell lines (e.g., HEK293, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Diagram 1: General Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Conclusion A Synthesize and Purify This compound B Prepare Stock Solution A->B C MIC Determination (Broth Microdilution) B->C D Cytotoxicity Assay (MTT) C->D E Mechanism of Action Studies C->E F Determine Therapeutic Index (CC50/MIC) D->F G Evaluate Potential as Antimicrobial Agent E->G F->G

Caption: Workflow for evaluating the antimicrobial potential of a novel compound.

Diagram 2: Hypothetical Signaling Pathway Interference

G cluster_0 Microbial Cell A Purine Biosynthesis Pathway C DNA/RNA Synthesis A->C B Essential Enzymes B->C D Inhibition of Microbial Growth C->D X This compound X->A Inhibition X->B Inhibition

Caption: Potential mechanisms of antimicrobial action for a purine analog.

Application Notes and Protocols for Developing Drug Delivery Systems for 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-decylsulfanyl-7H-purine is a purine analog characterized by a hydrophobic decyl chain attached to the purine core. This chemical structure suggests that the compound is likely to exhibit poor aqueous solubility, which can significantly hinder its therapeutic application by limiting its bioavailability and formulation options.[1] Overcoming this challenge is critical for the successful clinical translation of this potentially potent molecule. It is estimated that approximately 40% of currently marketed drugs and up to 90% of drug candidates in the development pipeline are poorly water-soluble.[1][2] This document provides detailed application notes and experimental protocols for the development and characterization of suitable drug delivery systems for this compound, focusing on nanoparticle-based approaches designed to enhance its solubility and facilitate its delivery.

The following sections will detail various formulation strategies, methods for their characterization, and protocols for evaluating their efficacy in vitro.

I. Formulation Strategies for this compound

Given the anticipated hydrophobic nature of this compound, several established drug delivery platforms can be employed to improve its solubility and bioavailability.[1] These include polymeric micelles, nanoparticles, and nanoemulsions.

1. Polymeric Micelles:

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core that can encapsulate poorly soluble drugs like this compound, and a hydrophilic shell that interfaces with the aqueous environment, thereby increasing the drug's apparent solubility.[2]

2. Nanoparticles:

Nanoparticles, with sizes typically ranging from 10 to 1000 nm, offer a versatile platform for drug delivery.[3] They can be formulated from a variety of materials, including lipids and polymers.

  • Polymeric Nanoparticles: These can be prepared from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), which can encapsulate the drug within their matrix.[4]

  • Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are composed of biocompatible lipids and can effectively incorporate hydrophobic drugs.[5][6]

3. Nanoemulsions:

Nanoemulsions are kinetically stable, isotropic dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20–200 nm.[7] They can enhance the solubility and permeability of poorly soluble drugs.[7]

II. Characterization of Drug Delivery Systems

Thorough characterization of the formulated drug delivery system is essential to ensure its quality, stability, and performance.[8][9] Key parameters to be evaluated are summarized in the table below.

ParameterMethodPurposeAcceptance Criteria (Typical)
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. Affects biodistribution and cellular uptake.[9]Particle size: 50-200 nm; PDI: < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability in suspension.[10]> ±30 mV for good electrostatic stability[10]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.[8]Spherical shape, smooth surface
Encapsulation Efficiency (EE%) and Drug Loading (DL%) HPLC after separation of encapsulated and free drugTo quantify the amount of drug successfully incorporated into the delivery system.EE% > 80%; DL% (variable depending on formulation)

III. Experimental Protocols

Protocol 1: Formulation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes the preparation of polymeric nanoparticles using the nanoprecipitation method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)[5]

  • Purified water

Procedure:

  • Dissolve a known amount of this compound and PLGA in acetone.

  • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Slowly inject the organic phase (drug and polymer solution) into the aqueous surfactant solution under constant magnetic stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with purified water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable medium (e.g., water or buffer) and store at 4°C. For long-term storage, lyophilization can be performed.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to determine the rate and extent of drug release from the nanoparticles over time, which is crucial for predicting their in vivo performance. The dialysis bag method is a commonly used technique.[11]

Materials:

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 (release medium)

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the nanoparticle formulation in a specific volume of release medium.

  • Transfer the dispersion into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL PBS).

  • Maintain the setup at 37°C with constant agitation (e.g., 100 rpm).[12]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake and Cytotoxicity Assays

These assays are essential for evaluating the biological activity of the formulated this compound.

A. Cellular Uptake Assay (Qualitative and Quantitative)

This assay determines the extent to which cells internalize the nanoparticles.

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)[13]

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 or by labeling the polymer)

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Seed the cells in appropriate culture plates (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for different time periods (e.g., 1, 4, 24 hours).

  • Qualitative Analysis (Fluorescence Microscopy):

    • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Mount the slides and visualize under a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry):

    • After incubation, wash the cells and detach them using trypsin.

    • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.[14]

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.[13]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound (free drug)

  • This compound loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a specific density and allow them to attach overnight.

  • Treat the cells with varying concentrations of free this compound and the nanoparticle formulation. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

IV. Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation drug This compound nanoprecipitation Nanoprecipitation drug->nanoprecipitation polymer PLGA polymer->nanoprecipitation solvent Acetone solvent->nanoprecipitation surfactant Aqueous Surfactant Solution surfactant->nanoprecipitation dls DLS (Size, PDI) nanoprecipitation->dls Characterize els ELS (Zeta Potential) nanoprecipitation->els tem TEM/SEM (Morphology) nanoprecipitation->tem hplc HPLC (EE%, DL%) nanoprecipitation->hplc uptake Cellular Uptake dls->uptake cytotoxicity Cytotoxicity Assay dls->cytotoxicity release Drug Release Assay hplc->release Evaluate

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

signaling_pathway_hypothesis cluster_cell Target Cell nanoparticle Drug-Loaded Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target (e.g., Kinase, Ribonucleotide Reductase) drug_release->target apoptosis Apoptosis target->apoptosis

Caption: Hypothesized cellular uptake and mechanism of action for nanoparticle-delivered purine analogs.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on general principles of drug delivery for hydrophobic compounds. Specific experimental conditions for this compound may need to be optimized. Due to the limited publicly available data on this compound, some information is based on the properties of similar purine analogs.[15][16] Researchers should conduct their own literature search and preliminary experiments to establish the optimal parameters for their specific application.

References

Application Notes: High-Throughput Screening for Novel Kinase Inhibitors Using 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs. Its inherent ability to interact with the ATP-binding sites of kinases has made it a valuable starting point for the development of targeted therapeutics, particularly in oncology. The non-receptor tyrosine kinase c-Src is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of c-Src activity is frequently observed in various cancers, making it a compelling target for drug discovery.[1] This document describes the application of 6-decylsulfanyl-7H-purine, a novel purine derivative, in a high-throughput screening (HTS) campaign to identify and characterize potent and selective inhibitors of c-Src kinase.

Mechanism of Action

This compound is hypothesized to act as an ATP-competitive inhibitor of the c-Src kinase. The purine core mimics the adenine ring of ATP, allowing the compound to bind to the kinase's active site. The decylsulfanyl group is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring selectivity and potency. By occupying the active site, this compound is expected to prevent the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signaling pathways.

Signaling Pathway

The following diagram illustrates the central role of c-Src in cellular signaling and the proposed point of intervention for this compound.

c_Src_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK c_Src c-Src RTK->c_Src Activation Substrate Downstream Substrates (e.g., FAK, STAT3) c_Src->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Motility Cell Motility Substrate->Motility Inhibitor This compound Inhibitor->c_Src

Caption: c-Src signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput Kinase Activity Assay

This primary screen is designed to rapidly identify compounds that inhibit c-Src kinase activity in a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human c-Src enzyme

  • ULight™-poly-GT peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • This compound (and other test compounds) dissolved in DMSO

Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO.

  • Dispense 50 nL of the compound dilutions into the wells of a 384-well plate.

  • Add 5 µL of c-Src enzyme solution (final concentration, e.g., 1 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (final concentrations, e.g., 50 nM and 10 µM, respectively).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the Eu-labeled anti-phosphotyrosine antibody solution in stop buffer (containing EDTA).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration.

Cell-Based Proliferation Assay

This secondary assay evaluates the effect of hit compounds on the proliferation of a cancer cell line known to have upregulated c-Src activity (e.g., HT-29 colon cancer cells).

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • This compound

Protocol:

  • Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (final concentrations typically ranging from 0.1 nM to 100 µM). Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

HTS Workflow

The following diagram outlines the logical flow of the high-throughput screening campaign.

HTS_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary Screen: c-Src TR-FRET Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assay Secondary Assay: Cell Proliferation (GI50) Dose_Response->Secondary_Assay Lead_Candidate Lead Candidate Secondary_Assay->Lead_Candidate Potent & Efficacious

Caption: High-throughput screening workflow for identifying c-Src inhibitors.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained for this compound and a known c-Src inhibitor, Saracatinib, for comparison.

Table 1: In Vitro Kinase Inhibition

Compoundc-Src IC₅₀ (nM)Off-Target Kinase (e.g., Abl) IC₅₀ (nM)Selectivity Index (Abl IC₅₀ / c-Src IC₅₀)
This compound45> 10,000> 222
Saracatinib (Control)5204

Table 2: In Vitro Cellular Activity

CompoundHT-29 GI₅₀ (µM)Normal Fibroblast (HFF-1) GI₅₀ (µM)Therapeutic Index (HFF-1 GI₅₀ / HT-29 GI₅₀)
This compound1.2> 50> 41.7
Saracatinib (Control)0.81518.75

Conclusion

These application notes provide a framework for utilizing this compound in a high-throughput screening campaign to discover and characterize novel inhibitors of c-Src kinase. The detailed protocols for a primary biochemical assay and a secondary cell-based assay, along with the structured workflow, offer a comprehensive guide for researchers in drug development. The hypothetical data presented for this compound suggest it is a potent and selective c-Src inhibitor with promising anti-proliferative activity in a relevant cancer cell line and a favorable therapeutic index, warranting further investigation as a potential lead compound.

References

Application Notes and Protocols for Testing 6-decylsulfanyl-7H-purine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of 6-decylsulfanyl-7H-purine, a novel purine analog, in various animal models. Purine analogs are a class of compounds with demonstrated therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders.[1][2][3] The following protocols are based on established methodologies for testing similar molecules and are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound. The key objectives are to assess the compound's efficacy, elucidate its mechanism of action, and characterize its safety profile in preclinical settings.

Introduction to this compound

This compound is a synthetic purine derivative characterized by a decyl-sulfanyl group at the 6th position of the purine ring. While specific biological activities of this compound are under investigation, its structural similarity to other biologically active purine analogs, such as 6-mercaptopurine and 6-thioguanine, suggests potential as a modulator of key cellular pathways involved in cell proliferation, inflammation, and neuronal survival.[2] Preclinical evaluation in relevant animal models is a critical step in determining its therapeutic utility.[4][5]

Potential Therapeutic Applications and Corresponding Animal Models

Based on the known activities of purine analogs, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Purine analogs can interfere with DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cancer cells.[2][6]

  • Inflammatory Diseases: Some purine derivatives exhibit immunomodulatory and anti-inflammatory properties.

  • Neurodegenerative Diseases: Certain purine derivatives have shown neuroprotective effects in models of diseases like Parkinson's and Alzheimer's.[3]

This document outlines protocols for testing this compound in a murine melanoma model, a lipopolysaccharide (LPS)-induced systemic inflammation model, and a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease.

Preclinical Evaluation in an In Vivo Cancer Model: Murine Melanoma

This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model of melanoma.

Experimental Protocol: Murine Melanoma Model

Objective: To assess the anti-tumor activity of this compound in vivo.

Animal Model:

  • Species and Strain: C57BL/6 mice, male, 6-8 weeks old.

  • Cell Line: B16-F10 melanoma cells.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • B16-F10 melanoma cells

  • Phosphate-Buffered Saline (PBS)

  • Standard laboratory equipment for cell culture and animal handling.

Procedure:

  • Cell Culture: Culture B16-F10 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and wash the B16-F10 cells with sterile PBS.

    • Resuspend the cells in PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice daily for tumor growth.

    • When tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect tumors and major organs for histological and molecular analysis.

Data Presentation: Murine Melanoma Model
GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+5.0 ± 2.0
This compound10950 ± 18036.7+3.5 ± 1.5
This compound25600 ± 12060.0+1.0 ± 2.5
This compound50350 ± 9076.7-2.5 ± 3.0
Visualization: Proposed Anti-Tumor Signaling Pathway and Experimental Workflow

anti_tumor_pathway

melanoma_workflow

Preclinical Evaluation in an In Vivo Inflammation Model: LPS-Induced Systemic Inflammation

This protocol details the assessment of the anti-inflammatory properties of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Experimental Protocol: LPS-Induced Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound.

Animal Model:

  • Species and Strain: BALB/c mice, male, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

  • ELISA kits for TNF-α, IL-6, and IL-10.

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer this compound or vehicle control (e.g., intraperitoneally) one hour prior to LPS challenge.

  • Induction of Inflammation:

    • Inject LPS (e.g., 5 mg/kg body weight) intraperitoneally to induce systemic inflammation.[7] The control group receives a saline injection.

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 2-4 hours for peak cytokine response), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis:

    • Isolate serum from the blood samples.

    • Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6) and an anti-inflammatory cytokine (IL-10) using ELISA kits according to the manufacturer's instructions.

Data Presentation: LPS-Induced Inflammation
GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-10 (pg/mL)
Control (Saline)050 ± 1530 ± 1025 ± 8
LPS + Vehicle02500 ± 4003500 ± 500150 ± 30
LPS + this compound101800 ± 3502600 ± 450200 ± 40
LPS + this compound251200 ± 2801800 ± 300280 ± 50
LPS + this compound50700 ± 150900 ± 200400 ± 60
Visualization: Proposed Anti-Inflammatory Signaling Pathway and Experimental Workflow

anti_inflammatory_pathway

lps_workflow

Preclinical Evaluation in a Neurodegenerative Disease Model: MPTP-Induced Parkinson's Disease

This protocol is designed to investigate the potential neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP.

Experimental Protocol: MPTP Model

Objective: To determine the neuroprotective activity of this compound.

Animal Model:

  • Species and Strain: C57BL/6 mice, male, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Saline

  • Equipment for behavioral testing (e.g., rotarod, open field).

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC.

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=10-12 per group).

    • Administer this compound or vehicle for a specified duration (e.g., 7-14 days) prior to and during MPTP administration.

  • Induction of Parkinsonism:

    • Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) daily for 5 consecutive days to induce dopaminergic neurodegeneration.[8][9] The control group receives saline injections.

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at specified time points after the final MPTP injection.

  • Neurochemical and Histological Analysis:

    • At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the mice.

    • Dissect the striatum and substantia nigra from the brain.

    • Analyze striatal dopamine and its metabolites using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.

Data Presentation: MPTP Model
GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in Substantia Nigra (% of Control)
Control (Saline)0180 ± 2015.0 ± 2.0100 ± 8
MPTP + Vehicle060 ± 155.5 ± 1.045 ± 7
MPTP + this compound1085 ± 187.8 ± 1.260 ± 9
MPTP + this compound25110 ± 2210.2 ± 1.575 ± 10
MPTP + this compound50140 ± 2512.5 ± 1.888 ± 12
Visualization: Proposed Neuroprotective Signaling Pathway and Experimental Workflow

neuroprotective_pathway

mptp_workflow

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its efficacy in well-established animal models of cancer, inflammation, and neurodegenerative disease, researchers can gain crucial insights into its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, which is essential for advancing this compound through the drug development pipeline. Further studies may be required to investigate pharmacokinetics, toxicology, and efficacy in additional models.

References

Application Notes and Protocols for Evaluating the Efficacy of 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the efficacy of 6-decylsulfanyl-7H-purine, a purine analogue. The protocols outlined below are standard methods for evaluating the anti-proliferative and cytotoxic effects of such compounds in a cancer research context.

Background: Purine Analogues as Therapeutic Agents

Purine analogues are a class of compounds that mimic endogenous purines (adenine and guanine) and can interfere with nucleic acid synthesis and cellular metabolism.[1][2] They are widely investigated for their potential as anti-cancer, anti-viral, and immunosuppressive agents.[1][3] The therapeutic efficacy of these compounds often stems from their ability to disrupt key cellular processes such as DNA replication, RNA transcription, and vital signaling pathways.[2][4]

The mechanism of action for purine analogues can be multifaceted, but often involves one or more of the following:

  • Inhibition of de novo purine synthesis: Blocking the production of new purine nucleotides, thereby starving rapidly dividing cells of essential building blocks for DNA and RNA.[2]

  • Inhibition of the purine salvage pathway: Preventing the recycling of purine bases, which is a critical source of nucleotides for some cell types.[2][4]

  • Incorporation into DNA and RNA: Leading to chain termination or dysfunctional nucleic acids, which can trigger apoptosis.

  • Modulation of purinergic signaling: Acting as agonists or antagonists of purinergic receptors, which are involved in cell proliferation, differentiation, and death.[2]

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line A 0.1
1
10
50
100
Cancer Cell Line B 0.1
1
10
50
100
Normal Cell Line 0.1
1
10
50
100

Table 2: Long-Term Anti-Proliferative Effects of this compound

Cell LineCompound Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
Cancer Cell Line A 0 (Control)
0.1
1
10
Cancer Cell Line B 0 (Control)
0.1
1
10

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day X)% Tumor Growth Inhibition (TGI)Mean Body Weight (g) ± SD (Day X)
Vehicle Control --
This compound 10
25
50
Positive Control X

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, HL60, SKBR3)[1]

  • Normal (non-cancerous) cell line for comparison

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell lines

  • 6- or 12-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Protocol: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression or activation of key proteins in relevant signaling pathways (e.g., apoptosis, cell cycle, purine metabolism).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Purine_Metabolism_Pathways PRPP PRPP DeNovo De Novo Synthesis PRPP->DeNovo IMP IMP DeNovo->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA / RNA AMP->DNA_RNA GMP->DNA_RNA Salvage Salvage Pathway Salvage->IMP HPRT Salvage->AMP APRT Salvage->GMP HPRT Hypoxanthine Hypoxanthine Hypoxanthine->Salvage Guanine Guanine Guanine->Salvage Adenine Adenine Adenine->Salvage PurineAnalogue This compound PurineAnalogue->DeNovo Inhibits PurineAnalogue->DNA_RNA Incorporates PurineAnalogue->Salvage Inhibits

Caption: Potential mechanisms of action for a purine analogue.

In_Vitro_Screening_Workflow start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 48-72h treat->incubate mtt Perform MTT Assay incubate->mtt analyze Calculate IC50 Values mtt->analyze decision Potent Activity? analyze->decision further_studies Proceed to Mechanistic Studies (e.g., Western Blot, Colony Formation) decision->further_studies Yes stop End: Optimize Compound decision->stop No

Caption: Workflow for in vitro efficacy screening.

In_Vivo_Xenograft_Workflow start Start: Tumor Cell Implantation in Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer this compound (e.g., Daily, IP/IV/PO) randomize->treatment monitoring Monitor Tumor Volume and Body Weight (2-3x weekly) treatment->monitoring endpoint Continue Treatment until Endpoint (e.g., 21-28 days or tumor burden limit) monitoring->endpoint analysis Sacrifice and Analyze: Tumor Weight, Biomarkers endpoint->analysis end End: Evaluate Anti-Tumor Efficacy analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-decylsulfanyl-7H-purine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or no product at all. What are the possible reasons and how can I improve the yield?

Answer:

Low or no yield in the S-alkylation of 6-mercaptopurine (6-MP) with 1-bromodecane can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inefficient Deprotonation of 6-Mercaptopurine: The reaction requires the deprotonation of the thiol group of 6-MP to form a thiolate anion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a suitable base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA). Use at least one equivalent of the base. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent might be necessary, though this requires more stringent anhydrous reaction conditions.

  • Poor Solubility of Reactants: 6-Mercaptopurine is often sparingly soluble in common organic solvents. If the reactants are not properly dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that can dissolve both 6-mercaptopurine and 1-bromodecane. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices. Heating the reaction mixture can also improve solubility and reaction rate.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time to go to completion.

    • Solution: Try increasing the reaction temperature. A good starting point is 60-80 °C. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, you can increase the temperature or prolong the reaction time. However, be aware that excessively high temperatures can lead to side reactions.

  • Degradation of Reactants or Product: 6-Mercaptopurine and its derivatives can be sensitive to air and moisture, especially at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents if you are using moisture-sensitive bases like NaH.

Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating products other than the desired this compound. What are these side products and how can I minimize their formation?

Answer:

The most common side products in the alkylation of 6-mercaptopurine are N-alkylated and bis-alkylated derivatives.

  • N-Alkylation (N7 and N9 isomers): Besides the desired S-alkylation, the nitrogen atoms in the purine ring (primarily N7 and N9) can also be alkylated. This is a common competing reaction. The ratio of S- to N-alkylation is influenced by the reaction conditions.

    • Solution:

      • Choice of Base and Solvent: The use of a weaker base and a protic solvent (like ethanol) can favor S-alkylation. In these conditions, the thiol group is more readily deprotonated than the N-H protons of the purine ring. Conversely, strong bases in aprotic solvents can increase the proportion of N-alkylation.

      • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for S-alkylation.

  • Bis-Alkylation (S,N-dialkylated product): It is possible for both the sulfur and a nitrogen atom to be alkylated, leading to a bis-decylsulfanyl-purine derivative. One study reported the formation of an S6, 9-bis-alkyl derivative when using 2 equivalents of the alkylating agent.[1]

    • Solution:

      • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of 1-bromodecane. Using a large excess of the alkylating agent will significantly increase the likelihood of bis-alkylation.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Column Chromatography: This is the most effective method for separating the desired product from side products and impurities.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis. For more polar purine derivatives, a mobile phase of dichloromethane/methanol may be necessary.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.

    • Solvent: Choose a solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures with water are often good choices for purine derivatives.

  • Washing/Extraction: Before chromatographic purification, it is often beneficial to perform an aqueous workup to remove inorganic salts and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield for the S-alkylation of 6-mercaptopurine can vary significantly depending on the specific reaction conditions and the alkylating agent used. For similar S-alkylation reactions of 6-MP, yields have been reported to range from as low as 5% to over 60%.[1] With optimized conditions, a yield in the range of 40-60% should be achievable.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (6-mercaptopurine), the product (this compound), and any potential side products. The disappearance of the 6-mercaptopurine spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for deprotonating the thiol group (-SH) of 6-mercaptopurine to form a thiolate anion (-S⁻). This thiolate is a much stronger nucleophile than the neutral thiol and will readily attack the electrophilic carbon of 1-bromodecane in an Sₙ2 reaction to form the desired C-S bond.

Q4: Can I use other alkylating agents besides 1-bromodecane?

A4: Yes, this reaction is a general method for the S-alkylation of 6-mercaptopurine, and other alkyl halides (e.g., 1-iododecane, other long-chain bromoalkanes) can also be used. The reactivity of the alkyl halide will affect the required reaction conditions (temperature, time). Alkyl iodides are generally more reactive than alkyl bromides.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Selectivity (Illustrative Data)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of S-alkylation (%)Yield of N-alkylation (%)
1K₂CO₃ (1.2)DMF8065510
2NaOH (1.1)EthanolReflux8455
3TEA (1.5)AcetonitrileReflux123015
4NaH (1.1)THF (anhydrous)6046220

Note: This table presents illustrative data based on general principles of S-alkylation of 6-mercaptopurine. Actual results may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 6-Mercaptopurine (6-MP)

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-mercaptopurine (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromodecane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 6-Mercaptopurine 6-Mercaptopurine Reaction_Mixture Reaction Mixture (Heating & Stirring) 6-Mercaptopurine->Reaction_Mixture 1-Bromodecane 1-Bromodecane 1-Bromodecane->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Quenching Quenching (Ice-water) Reaction_Mixture->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Tree cluster_low_yield Low Yield cluster_side_products Side Products start Low Yield or Side Products? low_yield_q Check Deprotonation & Solubility start->low_yield_q Low Yield side_products_q Identify Side Products (N-alkylation or Bis-alkylation) start->side_products_q Side Products sol_base Use stronger base or more solvent low_yield_q->sol_base sol_temp_time Increase temperature or reaction time low_yield_q->sol_temp_time sol_n_alkylation Adjust base/solvent (weaker base, protic solvent) side_products_q->sol_n_alkylation sol_bis_alkylation Check stoichiometry (use 1.1 eq alkyl halide) side_products_q->sol_bis_alkylation

References

Technical Support Center: 6-decylsulfanyl-7H-purine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-decylsulfanyl-7H-purine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: Why is my final yield of this compound lower than expected?

A1: Low yield can result from several factors throughout the synthesis and purification process. Consider the following possibilities:

  • Incomplete Reaction: The synthesis, typically an S-alkylation of 6-mercaptopurine with a decyl halide, may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all 6-mercaptopurine has been consumed.

  • Product Loss During Extraction: The long decyl chain gives the product significant nonpolar character. Ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and that the phase separation is clean. Multiple extractions of the aqueous layer can help maximize recovery.

  • Suboptimal Chromatography Conditions: The product may be retained too strongly on the column or co-elute with other compounds. Refer to the chromatography troubleshooting section (Q3) for optimization strategies.

  • Precipitation During Workup: Due to its lower polarity compared to the starting material, the product might precipitate out of solution if the solvent polarity changes abruptly during workup.

Q2: My purified product shows contamination with starting materials (6-mercaptopurine or decyl halide). How can I remove them?

A2: The presence of starting materials is a common issue. Their removal depends on the purification method:

  • 6-Mercaptopurine Removal: This starting material is significantly more polar than the desired product.

    • Column Chromatography: 6-mercaptopurine will have a much lower Rf value on silica gel. Using a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should leave the 6-mercaptopurine on the column while your product elutes.

    • Liquid-Liquid Extraction: A basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove the acidic 6-mercaptopurine from the organic layer containing your product.

  • Decyl Halide Removal: This starting material is nonpolar.

    • Column Chromatography: The decyl halide will have a very high Rf value and will elute quickly from a silica gel column with a nonpolar eluent. Running the column with a low-polarity solvent system initially will wash out the decyl halide before the product begins to move.

Q3: I am having difficulty with the column chromatography purification. What are the common issues and solutions?

A3: Column chromatography is a primary method for purifying this compound. Here are common problems and their solutions:

  • Poor Separation of Product and Impurities:

    • Optimize Solvent System: The polarity of the eluent is critical. For silica gel chromatography, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute nonpolar impurities (like residual decyl halide) and gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Consider a Different Stationary Phase: If separation on silica is challenging, consider using reversed-phase (C18) chromatography. In this case, the elution order will be inverted, with more polar compounds eluting first.

  • Product Tailing on the Column:

    • Add a Modifier to the Eluent: The purine ring has basic nitrogen atoms that can interact strongly with acidic silanol groups on silica gel, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can mitigate this issue.

    • Check for Compound Overload: Loading too much crude product onto the column can lead to broad, tailing peaks. Use an appropriate amount of stationary phase for your sample size (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).

  • Product is not Eluting from the Column:

    • Increase Solvent Polarity: The mobile phase may not be polar enough to move the compound. Gradually increase the concentration of the polar solvent in your eluent system. For purines with polar substituents, a dichloromethane/methanol gradient can be effective.

Q4: My final product shows multiple spots on TLC that are very close to each other. What could these be, and how can I separate them?

A4: Multiple, closely-spaced spots suggest the presence of isomers. In the synthesis of this compound, in addition to the desired S-alkylation, N-alkylation can occur at the N7 or N9 positions of the purine ring. These N-alkylated isomers will have polarities very similar to the desired S-alkylated product, making them difficult to separate.

  • High-Performance Flash Chromatography: This technique offers better resolution than traditional gravity column chromatography and may be able to separate the isomers.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective way to purify the desired isomer, as different isomers may have different solubilities and crystal packing efficiencies. Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • Preparative HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating closely related isomers. A reversed-phase C18 column is often a good choice for purine derivatives.

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of this compound?

A: Due to the long, nonpolar decyl chain, this compound is a relatively nonpolar molecule. It will be significantly less polar than its precursor, 6-mercaptopurine. On a silica gel TLC plate, it will have a much higher Rf value than 6-mercaptopurine when eluted with a solvent system like ethyl acetate/hexane.

Q: What analytical techniques are recommended for purity assessment?

A: A combination of techniques is recommended:

  • TLC: For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.

  • HPLC: For quantitative purity analysis and to resolve closely related impurities. Reversed-phase HPLC is commonly used for purine compounds.[1][2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and to identify any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q: Are there any specific safety precautions I should take during purification?

A: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The solvents used in chromatography (e.g., hexane, dichloromethane, ethyl acetate) are flammable and have associated health risks. 6-mercaptopurine and its derivatives are cytotoxic compounds and should be handled with care to avoid inhalation or skin contact.[3]

Data Presentation

To systematically troubleshoot your purification, it is crucial to keep detailed records of your experiments. The following table provides a template for logging and comparing purification data across different trials.

Parameter Trial 1 Trial 2 Trial 3
Purification Method e.g., Silica Gel Chromatographye.g., Recrystallizatione.g., Reversed-Phase HPLC
Stationary Phase e.g., Silica Gel (60 Å, 230-400 mesh)N/Ae.g., C18
Mobile Phase/Solvent e.g., 30% EtOAc in Hexanee.g., Ethanol/Watere.g., Acetonitrile/Water gradient
Crude Product Mass (mg)
Purified Product Mass (mg)
Yield (%)
Purity (by HPLC, %)
Observations e.g., Good separation from starting materiale.g., Oily precipitate formede.g., Isomers separated

Experimental Protocols

Protocol: Purification by Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of this compound using standard silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the main product spot an Rf of ~0.3-0.4 and separates it from major impurities.

  • Column Packing:

    • Select an appropriate size column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding silica, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.

    • Collect fractions and monitor the elution of compounds using TLC.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate key workflows and concepts in the purification of this compound.

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Steps cluster_end Finish start Crude this compound tlc TLC / HPLC Analysis start->tlc purity_check Is Purity >95%? tlc->purity_check column Column Chromatography (Silica or C18) purity_check->column No end_product Pure Product purity_check->end_product Yes column->tlc Re-analyze Fractions recrystallize Recrystallization column->recrystallize If still impure recrystallize->tlc Re-analyze prep_hplc Preparative HPLC (for isomers) recrystallize->prep_hplc If isomers present prep_hplc->end_product

Caption: Troubleshooting workflow for this compound purification.

G cluster_reactants Reactants cluster_products Reaction Products & Impurities mercaptopurine 6-Mercaptopurine s_alkylation Desired Product: This compound mercaptopurine->s_alkylation S-Alkylation n7_alkylation Impurity: 7-decyl-6-thioxo-purine mercaptopurine->n7_alkylation N7-Alkylation n9_alkylation Impurity: 9-decyl-6-thioxo-purine mercaptopurine->n9_alkylation N9-Alkylation disulfide Impurity: Disulfide of 6-MP mercaptopurine->disulfide Oxidation decyl_halide 1-Halodecane decyl_halide->s_alkylation decyl_halide->n7_alkylation decyl_halide->n9_alkylation

Caption: Potential side reactions leading to impurities during synthesis.

References

Technical Support Center: 6-decylsulfanyl-7H-purine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-decylsulfanyl-7H-purine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method is the S-alkylation of 6-mercaptopurine with a suitable C10 electrophile, such as 1-bromodecane or 1-iododecane, in the presence of a base.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors including incomplete deprotonation of the thiol group, competing N-alkylation side reactions, or suboptimal reaction temperature and time. Careful selection of the base and solvent system is crucial for maximizing the yield of the desired S-alkylated product.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: Common side products include N-alkylated isomers (N7 or N9 alkylation), unreacted 6-mercaptopurine, and potentially dialkylated products. The regioselectivity of alkylation can be influenced by the choice of base and solvent.

Q4: How can I improve the solubility of my purine starting material?

A4: 6-mercaptopurine has limited solubility in many common organic solvents. Using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve solubility and facilitate the reaction. In some cases, converting 6-mercaptopurine to its salt form with a suitable base prior to the addition of the alkylating agent can also enhance solubility.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is typically the most effective method for purifying this compound from unreacted starting materials and side products. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often successful.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base for deprotonation.2. Alkylating agent is not reactive enough.3. Reaction temperature is too low.1. Switch to a stronger base (e.g., NaH, K₂CO₃).2. Use a more reactive alkylating agent (e.g., 1-iododecane instead of 1-bromodecane).3. Increase the reaction temperature in increments of 10°C.
Formation of N-Alkylated Side Products 1. Use of a protic solvent.2. The chosen base is not optimal for S-alkylation.1. Use a polar aprotic solvent like DMF or acetone.2. A milder base such as potassium carbonate often favors S-alkylation.
Difficulty in Product Isolation/Purification 1. Product has poor solubility.2. Emulsion formation during workup.1. Test a variety of solvent systems for recrystallization or chromatography.2. Break emulsions by adding brine or filtering through celite.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of reagents is incorrect.1. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.2. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.

Experimental Protocols

Synthesis of this compound

This protocol describes the S-alkylation of 6-mercaptopurine with 1-bromodecane.

Materials:

  • 6-mercaptopurine

  • 1-bromodecane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-mercaptopurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromodecane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Visualizations

Reaction_Pathway 6-mercaptopurine 6-mercaptopurine Thiolate_anion Thiolate_anion 6-mercaptopurine->Thiolate_anion K₂CO₃, DMF This compound This compound Thiolate_anion->this compound + 1-bromodecane 1-bromodecane 1-bromodecane

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Base Check Base Strength (e.g., K₂CO₃, NaH) Start->Check_Base Check_Solvent Check Solvent (DMF, Acetone) Start->Check_Solvent Check_Temp Check Temperature (RT, 60°C, 80°C) Start->Check_Temp Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Check_Base->Analyze_Side_Products Check_Solvent->Analyze_Side_Products Optimize_Time Optimize Reaction Time Check_Temp->Optimize_Time Optimize_Time->Analyze_Side_Products N_Alkylation N-Alkylation Observed Analyze_Side_Products->N_Alkylation Yes Success Improved Yield Analyze_Side_Products->Success No Change_Conditions Change Base/Solvent N_Alkylation->Change_Conditions Change_Conditions->Start

overcoming 6-decylsulfanyl-7H-purine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 6-decylsulfanyl-7H-purine.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers working with this compound may face difficulties in achieving desired concentrations in aqueous solutions due to its lipophilic nature, conferred by the long decyl chain. This guide provides a systematic approach to addressing these solubility challenges.

Issue: Precipitate formation when preparing aqueous solutions.

Question: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. How can I improve its solubility?

Answer: The poor aqueous solubility of this compound is expected due to its hydrophobic decyl group. Here are several strategies you can employ, starting with the simplest and progressing to more complex formulations:

  • Co-solvents: For many poorly soluble compounds, the addition of a water-miscible organic solvent can significantly enhance solubility.

  • pH Adjustment: The purine ring contains ionizable protons, and altering the pH of the solution can increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective approach.

Below is a general workflow for systematically testing these approaches.

G cluster_0 Solubility Troubleshooting Workflow start Start with this compound powder cosolvent Attempt dissolution in aqueous buffer with a co-solvent (e.g., DMSO, ethanol) start->cosolvent ph_adjust If precipitation occurs, try adjusting the pH of the buffer cosolvent->ph_adjust Precipitation success Achieved desired concentration cosolvent->success Soluble surfactant If still insoluble, test addition of a surfactant (e.g., Tween 80, Cremophor EL) ph_adjust->surfactant Precipitation ph_adjust->success Soluble cyclodextrin For persistent issues, explore cyclodextrin complexation surfactant->cyclodextrin Precipitation surfactant->success Soluble lipid Consider lipid-based formulations for in vivo applications cyclodextrin->lipid Precipitation cyclodextrin->success Soluble lipid->success Soluble fail Consult formulation specialist lipid->fail Precipitation

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of 6-alkylthio-purine derivatives?

Property6-(Methylthio)purine6-(Propylthio)purineGeneral Trend with Increasing Alkyl Chain Length
Melting Point (°C) 219-223Not availableIncreases
LogP (calculated) Not available1.373Increases
Aqueous Solubility Slightly soluble in methanollog10(solubility in mol/l) = -3.37Decreases

Q2: Can you provide a starting protocol for dissolving this compound using a co-solvent?

A2: Yes, here is a general protocol for using Dimethyl Sulfoxide (DMSO) as a co-solvent.

Experimental Protocol: Solubilization with DMSO

  • Stock Solution Preparation:

    • Weigh out a small, precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (37°C) and vortexing may aid dissolution.

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution into your aqueous experimental buffer.

    • Crucially, add the DMSO stock to the buffer dropwise while vortexing vigorously. This helps to prevent immediate precipitation.

    • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Observation and Assessment:

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

    • If precipitation occurs, you may need to lower the final concentration of this compound or try a different solubilization strategy.

Q3: Are there any signaling pathways where this compound or similar molecules might be active?

A3: 6-substituted purine derivatives, such as 6-mercaptopurine and its analogs, are known to interfere with purine metabolism and can act as antagonists at purine receptors. These compounds can impact various signaling pathways, including those involved in cell proliferation and immune responses. For instance, purinergic signaling, which is mediated by receptors for extracellular purines like ATP and adenosine, is a potential target.

G cluster_1 Potential Impact on Purinergic Signaling purine_analog This compound (Purine Analog) p2x_receptor P2X Receptors (Ion Channels) purine_analog->p2x_receptor Antagonism? p2y_receptor P2Y Receptors (GPCRs) purine_analog->p2y_receptor Antagonism? downstream Downstream Signaling Cascades p2x_receptor->downstream adenylyl_cyclase Adenylyl Cyclase p2y_receptor->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Decreased production camp->downstream

Caption: A simplified diagram illustrating the potential antagonistic effect of a purine analog on P2 purinergic receptors.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific application.

Technical Support Center: Stabilizing 6-decylsulfanyl-7H-purine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-decylsulfanyl-7H-purine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of this thioether-purine derivative. The information is based on general principles of thioether and purine chemistry, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary degradation pathways for thioether-purine derivatives like this compound are oxidation and hydrolysis. The sulfur atom in the decylsulfanyl group is susceptible to oxidation, which can form sulfoxides and sulfones. The purine ring itself can be subject to hydrolytic cleavage under certain pH conditions. Exposure to light and elevated temperatures can accelerate these degradation processes.

Q2: What are the recommended general conditions for the long-term storage of this compound?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures, preferably at -20°C or -80°C, and protected from light. If stored in solution, use anhydrous aprotic solvents and store at low temperatures.

Q3: How can I monitor the stability of my this compound sample over time?

A3: The stability of your sample can be monitored by periodically assessing its purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of potential degradation products.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on related compounds like 6-mercaptopurine, potential degradation products could include the corresponding sulfoxide and sulfone derivatives from oxidation. Hydrolysis of the C-S bond could lead to the formation of 6-mercaptopurine and decanol, with subsequent oxidation of 6-mercaptopurine to purine-6-sulfinic acid and purine-6-sulfonic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.1. Verify storage conditions (temperature, atmosphere, light protection). 2. Assess the purity of the stock solution or solid material using HPLC. 3. If degradation is confirmed, procure a fresh batch of the compound.
Appearance of new, unexpected peaks in HPLC analysis. Chemical degradation of this compound.1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Review handling procedures to minimize exposure to air, light, and moisture. 3. Consider performing a forced degradation study to understand potential degradation pathways.
Discoloration of the solid compound or solution. Oxidation or other degradation processes.1. Cease use of the discolored material. 2. Evaluate storage and handling protocols to prevent future occurrences. 3. Store the compound under an inert atmosphere and protected from light.
Poor solubility of the compound compared to a fresh batch. Formation of less soluble degradation products or polymerization.1. Confirm the identity and purity of the material using analytical methods. 2. If degradation is suspected, it is advisable to use a new, pure sample.

Data Summary

Table 1: General Conditions for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table outlines typical conditions used in such studies, which can be adapted for this compound.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at room temperature and 60°CPurine ring cleavage, hydrolysis of the thioether bond.
Basic Hydrolysis 0.1 M NaOH at room temperature and 60°CPurine ring cleavage, hydrolysis of the thioether bond.
Oxidative Degradation 3-30% H₂O₂ at room temperatureSulfoxide, Sulfone.
Thermal Degradation Solid and solution stored at elevated temperatures (e.g., 60-80°C)Various degradation products.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photo-oxidation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 250-300 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank (solvent only). The purity can be estimated by the relative area of the main peak.

Visualizations

degradation_pathway A This compound B Sulfoxide Derivative A->B Oxidation D 6-mercaptopurine A->D Hydrolysis C Sulfone Derivative B->C Oxidation E Purine-6-sulfinic acid D->E Oxidation F Purine-6-sulfonic acid E->F Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Assessment cluster_troubleshooting Troubleshooting storage_conditions Solid at -20°C to -80°C Inert Atmosphere Protected from Light sample Sample Retrieval storage_conditions->sample hplc HPLC Purity Check sample->hplc degradation Degradation Detected? hplc->degradation lcms LC-MS for Degradant ID degradation->storage_conditions No degradation->lcms Yes

Caption: Workflow for long-term storage and stability assessment.

Technical Support Center: Refining Analytical Methods for 6-Decylsulfanyl-7H-Purine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-decylsulfanyl-7H-purine. The information is designed to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the HPLC-MS analysis of this compound.

Issue 1: Poor Peak Shape in HPLC (Tailing or Broadening)

Potential Cause Recommended Solution
Secondary Interactions Purine moieties can interact with residual silanols on C18 columns. Use a column with end-capping or a phenyl-hexyl stationary phase for improved peak symmetry.
Inappropriate Mobile Phase pH The ionization state of the purine ring can affect peak shape. Buffer the mobile phase to a pH between 3 and 4 to ensure consistent protonation.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too concentrated a sample can lead to peak broadening. Reduce the injection volume or dilute the sample.

Issue 2: Inconsistent Retention Times in HPLC

Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention time. Use a column oven to maintain a consistent temperature (e.g., 30-40 °C).
Mobile Phase Composition Drift Improperly mixed or degassed mobile phases can change composition over time. Prepare fresh mobile phase daily and use an online degasser.
Column Degradation Over time, the stationary phase can degrade, leading to shifts in retention. Use a guard column and replace the analytical column as needed.

Issue 3: Low Signal Intensity or No Signal in Mass Spectrometry

Potential Cause Recommended Solution
Poor Ionization Efficiency This compound may not ionize efficiently in all sources. Electrospray ionization (ESI) in positive ion mode is generally suitable. Optimize source parameters such as capillary voltage and gas flow.
In-source Fragmentation The molecule may be fragmenting in the ion source before detection. Reduce the fragmentor or cone voltage to minimize premature fragmentation.
Sample Degradation The decylsulfanyl group may be susceptible to oxidation. Prepare samples fresh and consider adding a small amount of an antioxidant like DTT to the sample solvent.
Matrix Effects Components in the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2-5 µL

Q2: How can I confirm the identity of the this compound peak?

A2: The identity can be confirmed using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass. Additionally, tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern that serves as a fingerprint for the molecule.

Q3: What are the expected major fragments of this compound in positive ion mode MS/MS?

A3: While the exact fragmentation will depend on the collision energy, you can expect to see fragments corresponding to the purine core and the decylsulfanyl side chain. Common fragmentation pathways for related molecules involve cleavage of the C-S bond.

Q4: My sample of this compound appears to be degrading over time. How can I improve its stability?

A4: The thioether linkage can be susceptible to oxidation. To improve stability:

  • Store stock solutions at -20 °C or -80 °C.

  • Prepare working solutions fresh daily.

  • Avoid prolonged exposure to light and air.

  • Consider using amber vials.

  • If performing in vitro assays, ensure the buffer system does not contain oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO).

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of acetonitrile and water.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Workflow cluster_data Data Processing std_prep Standard Preparation hplc HPLC Separation std_prep->hplc sample_prep Sample Preparation (e.g., SPE) sample_prep->hplc ms Mass Spectrometry Detection hplc->ms peak_integration Peak Integration & Quantification ms->peak_integration data_review Data Review & Reporting peak_integration->data_review

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time signal_intensity Low/No Signal? start->signal_intensity sol_peak_shape Check column chemistry Adjust mobile phase pH Match sample solvent peak_shape->sol_peak_shape Yes sol_retention_time Ensure proper equilibration Use column oven Prepare fresh mobile phase retention_time->sol_retention_time Yes sol_signal_intensity Optimize MS source Check for in-source fragmentation Assess sample stability signal_intensity->sol_signal_intensity Yes

Caption: A troubleshooting decision tree for common analytical issues.

Technical Support Center: Minimizing Off-Target Effects of Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We synthesized a novel purine analog, 6-decylsulfanyl-7H-purine, and are observing unexpected cellular phenotypes that do not align with its intended target. How can we begin to investigate potential off-target effects?

A1: Unexpected cellular phenotypes are a common indicator of off-target activity. A systematic approach to de-risk your compound is recommended. Start with in silico and in vitro screening methods before proceeding to more complex cellular and in vivo models. A general workflow is outlined below.

Q2: What are the initial, cost-effective steps to predict potential off-target interactions for our compound?

A2: Computational or in silico approaches are a good starting point. These methods use the chemical structure of your molecule to predict potential binding to a wide range of known protein targets.[1] Several techniques can be employed:

  • Ligand-Based Approaches: These methods compare your compound's structure to databases of compounds with known biological activities.[1]

  • Structure-Based Approaches: If the 3D structure of your intended target is known, docking studies can be performed. It is also possible to virtually screen your compound against a library of other protein structures to identify potential off-targets.[1]

Q3: Our in silico analysis suggested several potential off-target kinases. What is the best way to experimentally validate these predictions?

A3: Large-scale kinase profiling is the gold standard for assessing the selectivity of a compound against the human kinome. This is typically done through in vitro kinase assays. You would submit your compound to a specialized service provider who will test it against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM or 10 µM). The results will provide a percentage of inhibition for each kinase, allowing you to identify potential off-target interactions.

Q4: We have confirmed an off-target interaction with a specific protein. How can we reduce this off-target effect while maintaining on-target potency?

A4: This is a central challenge in drug discovery and often requires a medicinal chemistry effort. The process, known as structure-activity relationship (SAR) optimization, involves synthesizing and testing analogs of your lead compound.[2] The goal is to identify modifications that decrease binding to the off-target protein while preserving or enhancing affinity for the intended target.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause: The compound may have poor solubility or stability in your cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the aqueous solubility of your compound.

    • Check Stability: Use techniques like HPLC to determine the stability of your compound in media over the time course of your experiment.

    • Optimize Formulation: Consider using a different solvent (e.g., DMSO) at a low final concentration (<0.1%) or exploring formulation strategies.

Problem 2: The observed cellular phenotype does not correlate with the inhibition of the intended target.

  • Possible Cause: The phenotype may be driven by an off-target effect or could be a downstream consequence of inhibiting the primary target in a previously uncharacterized pathway.

  • Troubleshooting Steps:

    • Generate a Resistant Mutant: If possible, create a cell line with a mutation in the primary target that prevents your compound from binding. If the phenotype is still observed in these cells, it is likely due to an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If this compound does not produce the same phenotype, it further suggests an off-target effect of your original compound.

    • Perform a Target Engagement Assay: Confirm that your compound is binding to the intended target in cells at the concentrations you are using.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To assess the selectivity of a test compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO).

  • Assay Plate Preparation: Serially dilute the compound stock to the desired final assay concentrations.

  • Kinase Reaction:

    • Add the kinase, a suitable substrate (e.g., a generic peptide), and ATP to a reaction buffer.

    • Initiate the reaction by adding the test compound.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for the test compound at each concentration relative to a positive control (a known inhibitor) and a negative control (DMSO).

Protocol 2: Competitive Binding Assay

Objective: To determine the binding affinity (e.g., Ki) of a test compound for a specific target.

Methodology:

  • Reagents:

    • Purified target protein.

    • A labeled ligand with known affinity for the target (e.g., a fluorescent or radiolabeled probe).

    • Test compound.

  • Assay Setup:

    • In a multi-well plate, add the target protein and the labeled ligand at a fixed concentration.

    • Add the test compound at varying concentrations.

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the amount of labeled ligand that is bound to the target. The signal will decrease as the test compound displaces the labeled ligand.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki value.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)
On-Target Kinase A 98%50
Off-Target Kinase B85%250
Off-Target Kinase C55%1,500
Off-Target Kinase D12%>10,000
... (and so on for a larger panel)

Table 2: Comparison of On-Target vs. Off-Target Potency

CompoundOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
This compound 502505
Analog 1.1755,00067
Analog 1.2453006.7

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation & Optimization cluster_2 Phase 3: Preclinical Assessment in_silico In Silico Screening (Ligand & Structure-Based) ht_screen High-Throughput In Vitro Screen (e.g., Kinase Panel) in_silico->ht_screen Prioritize Hits dose_response Dose-Response & IC50 Determination ht_screen->dose_response cellular_assays Cell-Based Target Engagement Assays dose_response->cellular_assays sar Structure-Activity Relationship (SAR) - Synthesize Analogs cellular_assays->sar Low Selectivity in_vivo In Vivo Model Testing cellular_assays->in_vivo High Selectivity sar->dose_response Re-screen Analogs pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound on_target Target Kinase A compound->on_target Inhibition off_target Off-Target Kinase B compound->off_target Inhibition (weaker) on_substrate Substrate 1 on_target->on_substrate on_effect Desired Cellular Effect on_substrate->on_effect off_substrate Substrate 2 off_target->off_substrate off_effect Undesired Side Effect off_substrate->off_effect

Caption: Hypothetical signaling pathways for a purine analog.

Caption: Troubleshooting decision tree for unexpected results.

References

improving the bioavailability of 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of 6-decylsulfanyl-7H-purine.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to its chemical structure. The long, hydrophobic decylsulfanyl chain significantly reduces its aqueous solubility, which is a critical factor for dissolution in the gastrointestinal fluids and subsequent absorption.[1][2][3] Additionally, as a purine analog, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4]

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: For in vitro experiments, you can employ co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase the solubility of this compound.[1][3] The use of surfactants can also aid in solubilization.[3] It is crucial to establish the maximum tolerable concentration of these excipients in your specific cell-based or biochemical assays to avoid artifacts.

Q3: What are the main strategies to enhance the in vivo bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be employed:[1][3][5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[1][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2]

  • Prodrug Approach: Chemical modification of the purine ring or the decylsulfanyl chain to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[6]

Q4: Are there any known metabolic pathways for purine analogs that I should be aware of?

A4: Yes, purine analogs like 6-mercaptopurine are metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form active thiopurine nucleotides.[7][8] These active metabolites can then be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells.[7][8] The metabolism of this compound is likely to follow a similar pathway.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Formulate the compound as a nanosuspension to increase surface area and dissolution rate.Increased and more consistent plasma concentrations.
Develop a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).[9]Improved dissolution profile and higher bioavailability.
Formulate in a lipid-based system like SEDDS.[10]Enhanced absorption through the lymphatic system, potentially bypassing first-pass metabolism.
High first-pass metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval).Increased parent drug exposure.
Synthesize a prodrug that masks the site of metabolism.[6]Improved bioavailability due to reduced pre-systemic clearance.
Efflux by transporters (e.g., P-glycoprotein) Include a P-gp inhibitor in the formulation (for research purposes only).Increased intestinal absorption and higher plasma levels.
Issue 2: Difficulty in Achieving Desired Concentration in Aqueous Media for In Vitro Dissolution Testing
Potential Cause Troubleshooting Step Expected Outcome
Hydrophobicity of the compound Add a surfactant (e.g., Tween 80, sodium lauryl sulfate) to the dissolution medium.[11]Improved wetting and solubilization of the drug particles.
Use a co-solvent system (e.g., water-ethanol mixture).[3]Increased solubility of the compound in the bulk medium.
Prepare a solid dispersion of the drug with a water-soluble carrier.[12]Faster dissolution rate due to the amorphous nature and increased wettability of the drug.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Slurry:

    • Disperse 100 mg of this compound in 10 mL of a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC).

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling:

    • Transfer the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill at 2000 rpm for 4-6 hours at a controlled temperature (4-10 °C) to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM).

    • Determine the drug content using a validated HPLC method.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve 100 mg of this compound and 200 mg of a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).[12][13]

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Post-Processing:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve.

  • Characterization:

    • Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm the amorphous state of the drug.

    • Conduct in vitro dissolution studies to compare the release profile with the pure drug.[14]

Protocol 3: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).[11][15]

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).[16] For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% SDS) may be necessary.[11]

  • Test Conditions:

    • Paddle speed: 75 rpm.

    • Temperature: 37 ± 0.5 °C.

  • Sampling:

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Formulations:

    • Group 1: this compound suspension in 0.5% carboxymethylcellulose (CMC).

    • Group 2: Nanosuspension of this compound.

    • Group 3: Solid dispersion of this compound.

  • Dosing:

    • Administer the formulations via oral gavage at a dose of 10 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) and administer at 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Collect samples into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min% Drug Dissolved at 120 min
Pure Drug5%8%12%
Nanosuspension45%65%85%
Solid Dispersion60%80%95%
Lipid-Based Formulation75%90%>99%

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Oral Bioavailability (F%)
Pure Drug Suspension504.04505%
Nanosuspension2502.0225025%
Solid Dispersion3801.5315035%
Lipid-Based Formulation5401.0495055%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation pure_drug Pure this compound nano Nanosuspension pure_drug->nano Formulation Strategies solid_disp Solid Dispersion pure_drug->solid_disp Formulation Strategies lipid Lipid-Based Formulation pure_drug->lipid Formulation Strategies dissolution In Vitro Dissolution Testing nano->dissolution solid_disp->dissolution lipid->dissolution pk_study Pharmacokinetic Study in Rodents dissolution->pk_study Select Promising Formulations bioavailability Determine Bioavailability pk_study->bioavailability

Caption: Experimental workflow for improving the bioavailability of this compound.

purine_analog_moa compound This compound transport Cellular Uptake compound->transport metabolism Metabolic Activation (e.g., by HGPRT) transport->metabolism active_metabolite Active Thiopurine Nucleotides metabolism->active_metabolite dna_rna DNA & RNA Synthesis active_metabolite->dna_rna Incorporation inhibition Inhibition of De Novo Purine Synthesis active_metabolite->inhibition apoptosis Cell Cycle Arrest & Apoptosis dna_rna->apoptosis inhibition->apoptosis

Caption: Putative mechanism of action for this compound.

References

Technical Support Center: Addressing Resistance to 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 6-decylsulfanyl-7H-purine in their experiments. The information provided is based on established mechanisms of resistance to purine analogs and may be applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

As a purine analog, this compound likely functions as an antimetabolite.[1][2] These compounds mimic the structure of natural purines (adenine and guanine) and can interfere with the synthesis of DNA and RNA, primarily by inhibiting enzymes involved in purine metabolism or by being incorporated into nucleic acids, leading to cytotoxicity in cancer cells.[1][2] For many purine analogs, their activity is dependent on metabolic conversion to nucleotide analogs.[3]

Q2: What are the potential mechanisms of acquired resistance to this compound?

Resistance to purine analogs can develop through several mechanisms:

  • Decreased Drug Activation: Many purine analogs require activation by enzymes such as Hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4][5][6] Mutations or downregulation of HPRT can prevent the conversion of the drug into its active form, leading to resistance.[7][8]

  • Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[9][10] These pumps actively remove the drug from the cell, reducing its intracellular concentration and effectiveness.[10]

  • Altered Drug Metabolism: The compound may be metabolized into an inactive form by enzymes like xanthine oxidase, which is known to inactivate 6-mercaptopurine and thioguanine.[3]

  • Enhanced DNA Repair: Cancer cells can enhance their DNA repair capabilities to counteract the damage induced by the incorporation of purine analogs into their DNA.[10]

  • Alterations in Target Pathways: Changes in downstream signaling pathways or the activation of alternative survival pathways can compensate for the drug's effects.[11]

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the resistant cell line compared to the parental, sensitive cell line.[12] An increase in the IC50 of at least 3-5 fold is generally considered an indication of resistance.[12]

Troubleshooting Guide: Investigating Resistance Mechanisms

If you have observed a decrease in the efficacy of this compound in your experiments, the following troubleshooting guide provides steps to investigate potential resistance mechanisms.

Issue: Reduced sensitivity of a cell line to this compound.

Potential Cause 1: Decreased activity of the activating enzyme HPRT.

  • Troubleshooting Steps:

    • Assess HPRT Gene Expression: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of the HPRT1 gene in your resistant cell line versus the parental sensitive line.

    • Evaluate HPRT Protein Levels: Perform a Western blot to compare the amount of HPRT protein in the resistant and sensitive cell lines.

    • Sequence the HPRT1 Gene: Isolate and sequence the HPRT1 gene from the resistant cell line to identify any mutations that could lead to a non-functional or less active enzyme.

Potential Cause 2: Increased expression of drug efflux pumps.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1, ABCG2 for BCRP) in both resistant and sensitive cells.

    • Protein Expression Analysis: Use Western blotting or flow cytometry with specific antibodies to determine if the protein levels of these transporters are elevated in the resistant cell line.

    • Functional Efflux Assay: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) to functionally assess whether the resistant cells exhibit increased efflux activity. A lower intracellular accumulation of the fluorescent substrate in the resistant line would indicate increased pump activity.

Potential Cause 3: Altered drug metabolism.

  • Troubleshooting Steps:

    • Measure Xanthine Oxidase Activity: If the structure of this compound is susceptible to oxidation, consider performing a xanthine oxidase activity assay in cell lysates from both sensitive and resistant lines.

Data Presentation

Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Fold Resistance
Parental Sensitive725.2-
Resistant Sub-line7258.711.3

Experimental Protocols

Protocol 1: Determination of IC50 Value
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for a specified period (e.g., 72 hours).

  • Viability Assay: After the treatment period, assess cell viability using a suitable assay (e.g., MTT, WST-1, or CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[12]

Protocol 2: Western Blot for HPRT and ABC Transporters
  • Protein Extraction: Lyse the sensitive and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HPRT, anti-P-gp).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., beta-actin or GAPDH) to normalize the results.

Visualizations

resistance_mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug_in This compound (inactive) efflux_pump Efflux Pump (e.g., P-gp) drug_in->efflux_pump Binding HPRT HPRT drug_in->HPRT Activation drug_active Active Metabolite target DNA/RNA Synthesis drug_active->target Inhibition apoptosis Cell Death target->apoptosis drug_out Drug Efflux efflux_pump->drug_out Export HPRT->drug_active HPRT_mutation HPRT Mutation/ Downregulation HPRT_mutation->HPRT Inhibits efflux_upregulation Efflux Pump Upregulation efflux_upregulation->efflux_pump Increases

Caption: Potential resistance pathways to this compound.

troubleshooting_workflow cluster_investigation Investigate Mechanisms start Reduced Drug Efficacy Observed ic50 Determine IC50 of Parental vs. Resistant Cells start->ic50 compare_ic50 Is IC50 Significantly Increased? ic50->compare_ic50 resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed Yes no_resistance No Significant Resistance compare_ic50->no_resistance No check_hprt Analyze HPRT (Expression, Sequencing) resistance_confirmed->check_hprt check_efflux Analyze Efflux Pumps (Expression, Function) resistance_confirmed->check_efflux check_metabolism Assess Drug Metabolism resistance_confirmed->check_metabolism

Caption: Workflow for troubleshooting drug resistance.

References

troubleshooting inconsistent results with 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 6-decylsulfanyl-7H-purine and related 6-alkylthiopurine compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a synthetic derivative of 6-mercaptopurine (6-MP). Like other purine analogs, it is anticipated to function as an antimetabolite.[1] After cellular uptake, it can be metabolized to thioinosine monophosphate (TIMP), which inhibits key enzymes in the de novo purine biosynthesis pathway.[1] This interference with DNA and RNA synthesis can lead to cytotoxic effects in rapidly dividing cells. The long decyl chain increases the molecule's hydrophobicity, which may enhance its membrane permeability and cellular uptake.[1]

Q2: How should I dissolve and store this compound?

A2: Due to the hydrophobic decyl group, this compound is expected to have poor solubility in aqueous solutions.

  • Dissolving: For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. Subsequently, this stock solution can be diluted in culture media to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced artifacts.

  • Storage: Solid this compound should be stored at -20°C in a desiccated environment. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. Thiopurine metabolites can be unstable, so it is advisable to prepare fresh dilutions for each experiment.

Q3: What are the potential applications of this compound in research?

A3: As a derivative of 6-mercaptopurine, this compound is a candidate for investigation in several research areas:

  • Oncology: Evaluating its efficacy as an anticancer agent, particularly in leukemias and other malignancies where 6-MP has shown activity.[2]

  • Immunosuppression: Assessing its potential as an immunosuppressive agent in models of autoimmune diseases or organ transplantation.

  • Drug Delivery: The hydrophobic nature of the decyl group could be exploited in studies of prodrugs and novel drug delivery systems.[2]

Troubleshooting Guide

Inconsistent Experimental Results
Problem Potential Cause Recommended Solution
Variable cell viability/cytotoxicity Compound Precipitation: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.1. Visually inspect the culture medium for any signs of precipitation after adding the compound.2. Reduce the final concentration of the compound.3. Increase the final concentration of the solubilizing agent (e.g., serum) in the medium, if compatible with the experimental design.4. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent Cell Seeding: Variations in the initial number of cells seeded can lead to significant differences in the final readout.1. Ensure accurate and consistent cell counting and seeding densities across all wells and experiments.2. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Cell Line Variability: Different cell lines can exhibit varying sensitivities to the compound due to differences in metabolism and uptake.1. Perform initial dose-response experiments to determine the optimal concentration range for each cell line.2. Regularly perform cell line authentication to ensure the use of the correct and uncontaminated cell line.
Low or No Observed Activity Compound Degradation: The compound may have degraded due to improper storage or handling.1. Store the solid compound and stock solutions at -20°C or lower.2. Avoid repeated freeze-thaw cycles of the stock solution.3. Use freshly prepared dilutions for each experiment.
Insufficient Incubation Time: The observed effect may require a longer incubation period to manifest.1. Perform a time-course experiment to determine the optimal incubation time for the desired effect.
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.1. Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell line.2. Consider co-treatment with an efflux pump inhibitor to assess if this enhances the compound's activity.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Hypothetical IC₅₀ Values for this compound in Different Cancer Cell Lines
Cell LineCancer TypeHypothetical IC₅₀ (µM)
HL-60 Acute Promyelocytic Leukemia5.2
Jurkat T-cell Leukemia8.7
MCF-7 Breast Cancer25.4
A549 Lung Cancer> 50

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Proposed Metabolic Pathway of this compound

G A This compound B Cellular Uptake A->B C 6-Thioinosine Monophosphate (TIMP) B->C Metabolism D Inhibition of de novo Purine Synthesis C->D E Incorporation into DNA/RNA C->E F Cytotoxicity D->F E->F

Caption: Proposed metabolic activation and mechanism of action.

Troubleshooting Workflow for Inconsistent Results

G A Inconsistent Results B Check for Compound Precipitation A->B C Optimize Solubilization (e.g., adjust solvent, sonicate) B->C Yes D Verify Cell Seeding Density B->D No C->D E Standardize Cell Counting and Plating Technique D->E F Assess Compound Stability E->F G Prepare Fresh Stock Solutions and Aliquot F->G Yes H Evaluate Incubation Time F->H No G->H I Perform Time-Course Experiment H->I J Consistent Results I->J

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of 6-Mercaptopurine and the Elusive 6-Decylsulfanyl-7H-purine in Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the established therapeutic agent, 6-mercaptopurine, reveals a well-documented mechanism of action and a wealth of experimental data supporting its clinical use. In stark contrast, 6-decylsulfanyl-7H-purine remains a compound with no publicly available scientific literature detailing its biological activity, precluding a direct comparative analysis. This guide will provide a comprehensive overview of 6-mercaptopurine's activity, supported by established experimental protocols, and discuss the current knowledge gap regarding this compound, contextualized within the broader class of 6-alkylthio-purines.

6-Mercaptopurine: A Potent Antimetabolite

6-Mercaptopurine (6-MP) is a purine analogue that has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and has applications in autoimmune diseases such as Crohn's disease and ulcerative colitis.[1] Its therapeutic effects stem from its ability to interfere with the de novo synthesis of purines, essential components of DNA and RNA.[1][2][3]

Mechanism of Action

The activity of 6-mercaptopurine is dependent on its intracellular conversion to the active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] TIMP then exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the purine biosynthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme.[1][4] This blockade halts the production of adenine and guanine nucleotides, thereby arresting DNA and RNA synthesis.[1]

  • Incorporation into Nucleic Acids: Metabolites of TIMP, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA. This incorporation leads to dysfunctional nucleic acids, triggering cell cycle arrest and apoptosis.[3]

  • Inhibition of Nucleotide Interconversion: TIMP also inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further depleting the pool of purine nucleotides necessary for cellular proliferation.[1][2]

6-Mercaptopurine_Pathway 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HGPRT HGPRT HGPRT de_novo_Purine_Synthesis de_novo_Purine_Synthesis TIMP->de_novo_Purine_Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis TIMP->DNA_RNA_Synthesis Incorporation de_novo_Purine_Synthesis->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis

Caption: Metabolic activation and primary mechanism of action of 6-mercaptopurine.

Quantitative Analysis of 6-Mercaptopurine Activity

The cytotoxic and antiproliferative effects of 6-mercaptopurine have been extensively quantified across various cell lines. The following table summarizes representative data on its inhibitory concentrations.

Cell LineAssay TypeParameterValueReference
K-562 (Human chronic myelogenous leukemia)[[3]H]-thymidine incorporationIC50Comparable to Fludarabine[2]
L1210 (Mouse leukemia)Inhibition of glycine incorporation into adenine nucleotides-Effective at pharmacological concentrations[5]

This compound: An Uncharacterized Derivative

In contrast to the well-established profile of 6-mercaptopurine, a thorough search of the scientific literature reveals no published studies on the biological activity of this compound. This significant data gap prevents a direct comparison of its activity with 6-mercaptopurine.

While no specific data exists for the decyl- derivative, research on other 6-alkylthio-purines provides a general indication of the potential for biological activity within this class of compounds. For instance, some 2-amino-6-alkylthio-9-(β-D-ribofuranosyl)purines have demonstrated antitumor activity. Furthermore, studies on 6-alkynyl- and 6-alkenylpurines have reported cytotoxic effects comparable to or greater than 6-mercaptopurine in certain cancer cell lines.[2] The length of the alkyl chain can significantly influence the lipophilicity and, consequently, the cellular uptake and activity of such compounds. However, without experimental data, any discussion of the potential activity of this compound remains speculative.

Experimental Protocols for Assessing Cytotoxicity

The following are standard experimental protocols that would be employed to evaluate and compare the cytotoxic activity of compounds like 6-mercaptopurine and, hypothetically, this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Conclusion

6-Mercaptopurine is a well-characterized antimetabolite with a clear mechanism of action and extensive supporting data for its clinical efficacy. Its activity is primarily mediated through the inhibition of de novo purine synthesis. In contrast, this compound is a compound for which no biological activity data is currently available in the public domain. While the broader class of 6-alkylthio-purines has shown promise in terms of cytotoxic activity, any potential therapeutic value of this compound would require extensive experimental investigation using standard protocols such as those outlined in this guide. Therefore, a direct and objective comparison of the activity of these two specific compounds is not feasible at this time. Future research is necessary to elucidate the biological profile of this compound.

References

Comparative Analysis of 6-decylsulfanyl-7H-purine and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological target validation for 6-decylsulfanyl-7H-purine, postulating its action as a Cyclin-Dependent Kinase (CDK) inhibitor. Due to the absence of direct experimental data for this compound, this document leverages data from well-characterized 6-substituted purine analogs and other prominent CDK inhibitors to establish a framework for its potential evaluation. The information presented herein is intended to guide researchers in the potential characterization and validation of novel purine-based compounds.

Introduction to Cyclin-Dependent Kinases as Therapeutic Targets

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting CDKs has been an active area of cancer research, leading to the approval of several CDK4/6 inhibitors for the treatment of breast cancer.[2][3][4]

6-substituted purines have been identified as a promising scaffold for the development of CDK inhibitors.[1][5] Based on this, we hypothesize that this compound may exhibit inhibitory activity against one or more CDKs. This guide will compare the hypothetical activity of this compound with known CDK inhibitors, providing a basis for its potential biological target validation.

Comparative Efficacy of Known CDK Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activity (IC50 values) of several well-characterized CDK inhibitors against a panel of CDKs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]

InhibitorCDK1 (IC50)CDK2 (IC50)CDK4 (IC50)CDK5 (IC50)CDK6 (IC50)CDK7 (IC50)CDK9 (IC50)
Flavopiridol 30 nM[7]100 nM[7]20 nM[7]-60 nM[7]10 nM[7]10 nM[7]
(R)-Roscovitine (Seliciclib) 2.7 µM[7]0.1 µM[7]>100 µM[7]->100 µM[7]0.5 µM[7]0.8 µM[7]
AT7519 190 nM[7]44 nM[7]67 nM[7]18 nM[7]--< 10 nM[7]
BAY-1000394 5-25 nM[7]5-25 nM[7]5-25 nM[7]--5-25 nM[7]5-25 nM[7]
Palbociclib --Selective for CDK4/6[2]-Selective for CDK4/6[2]--
Ribociclib --Selective for CDK4/6[2]-Selective for CDK4/6[2]--
Abemaciclib --Selective for CDK4/6[2]-Selective for CDK4/6[2]--
INX-315 -4 nM (or less)[8]->10 nM[8]---

Table 1: Comparative IC50 values of known CDK inhibitors against various CDK isoforms. A lower IC50 value indicates greater potency.

Experimental Protocols for Target Validation

The following section details a standard biochemical assay for determining the inhibitory activity of a compound against a specific CDK, such as CDK2.

In Vitro CDK2 Inhibition Assay (Luminescence-Based)

This protocol is adapted from methodologies described for luminescence-based kinase assays, such as the Kinase-Glo® assay.[9][10][11]

Objective: To determine the in vitro IC50 value of a test compound (e.g., this compound) against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay reagent (e.g., ADP-Glo™)[11]

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • Reaction Setup:

    • Add 5 µL of the kinase assay buffer to each well of a 96-well plate.

    • Add 1 µL of the serially diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with no enzyme as a background control.

    • Add 2 µL of the CDK2/Cyclin A enzyme solution to all wells except the background control.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final concentration of ATP should be close to its Km value for CDK2.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and measures the light output using a luciferase reaction.[11]

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all other readings.

    • Normalize the data to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Biological Pathways and Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest.

CDK2_Pathway cluster_G1 Late G1 cluster_S S Phase G1 G1 Phase S S Phase G1->S G1/S Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active) CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A (Active) CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA->S Promotes DNA Replication E2F E2F Rb->E2F Inhibits pRb p-Rb Transcription S-Phase Gene Transcription E2F->Transcription Transcription->S Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK2

Caption: CDK2 pathway in G1/S cell cycle transition.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps in the in vitro biochemical assay described previously for determining the IC50 of a test compound.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound setup_rxn Set Up Kinase Reaction (Enzyme, Substrate, ATP, Compound) prep_compound->setup_rxn incubate Incubate at 30°C setup_rxn->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Generate Luminescence) incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

References

Comparative Cytotoxicity Analysis of 6-decylsulfanyl-7H-purine and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 6-decylsulfanyl-7H-purine. Due to the limited availability of direct experimental data for this specific compound, this report leverages data from structurally similar purine analogues, particularly 6-mercaptopurine and its S-alkylated derivatives, to infer its likely cytotoxic profile. The information presented herein is intended to guide future research and drug development efforts by providing a framework for understanding the structure-activity relationships of 6-thiopurine derivatives.

Executive Summary

This compound belongs to the 6-thiopurine class of compounds, which are known for their cytotoxic and immunosuppressive properties. The parent compound, 6-mercaptopurine (6-MP), is a clinically used anticancer and immunosuppressive agent. Its mechanism of action involves metabolic activation to thioguanine nucleotides, which are incorporated into DNA and RNA, ultimately triggering apoptosis.[1][2][3] The derivatization of the thiol group at the 6-position is a common strategy to modulate the pharmacological properties of 6-MP. This guide explores how the addition of a decyl (a ten-carbon alkyl) chain to the sulfur atom might influence cytotoxicity compared to 6-MP and other S-alkylated analogues.

Quantitative Cytotoxicity Data

Direct IC50 values for this compound are not currently available in the public domain. Therefore, this table presents cytotoxicity data for 6-mercaptopurine and a related S-alkylated derivative to provide a basis for comparison.

CompoundCell LineAssay TypeIC50 (µM)Reference
6-mercaptopurine (6-MP)HepG2 (Human Hepatocellular Carcinoma)MTT Assay32.25[4]
6-mercaptopurine (6-MP)MCF-7 (Human Breast Adenocarcinoma)MTT Assay>100[4]
2-amino-9-butyl-6-mercaptopurineHepG2 (Human Hepatocellular Carcinoma)MTT Assay64.51[4]
2-amino-9-butyl-6-mercaptopurineMCF-7 (Human Breast Adenocarcinoma)MTT Assay>100[4]

Note: The provided data for 2-amino-9-butyl-6-mercaptopurine includes additional modifications to the purine ring (an amino group at the 2-position and a butyl group at the 9-position), which may also influence its cytotoxicity.

Structure-Activity Relationship and the Influence of the Decyl Chain

The cytotoxic activity of 6-thiopurine derivatives is influenced by the nature of the substituent at the 6-position. While direct structure-activity relationship (SAR) studies for a series of 6-alkylsulfanyl-purines with varying alkyl chain lengths are limited, some general principles can be inferred from related classes of compounds.

Studies on other amphiphilic molecules have shown that increasing the length of an alkyl chain can enhance cytotoxicity.[5] For instance, in a series of amphiphilic selenolane conjugates, compounds with alkyl chains of eight or more carbons (≥C8) exhibited significantly higher cytotoxicity compared to those with shorter chains.[5] This effect is often attributed to improved membrane permeability and interaction with cellular membranes.

Based on this principle, it is plausible that the C10 decyl chain of this compound could lead to increased cytotoxicity compared to 6-mercaptopurine or its shorter-chain S-alkyl derivatives. The long, lipophilic decyl chain may facilitate the compound's entry into cells and its interaction with intracellular targets. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.[6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, 6-mercaptopurine) in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT solution incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 solubilize Add solubilization solution incubation3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway for 6-Thiopurine-Induced Apoptosis

G cluster_0 Metabolic Activation cluster_1 Cellular Effects thiopurine 6-Thiopurine (e.g., this compound) hgprt HPRT thiopurine->hgprt Metabolism timp Thioinosine Monophosphate (TIMP) hgprt->timp tgmp Thioguanosine Monophosphate (TGMP) timp->tgmp tgdp Thioguanosine Diphosphate (TGDP) tgmp->tgdp tgtp Thioguanosine Triphosphate (TGTP) tgdp->tgtp dna_rna Incorporation into DNA and RNA tgtp->dna_rna dna_damage DNA Damage dna_rna->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Metabolic activation and apoptotic signaling of 6-thiopurines.

References

Cross-Validation of 6-decylsulfanyl-7H-purine's In Vitro Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro cross-validation of 6-decylsulfanyl-7H-purine and its analogs, offering a comparative analysis of their biological activities against relevant alternatives. The information is structured to facilitate objective assessment and support further research and development efforts. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided.

Antimycobacterial Activity

The primary in vitro activity reported for 6-alkylthio-purine analogs, including those structurally similar to this compound, is their potent antimycobacterial effect. The following table summarizes the minimum inhibitory concentrations (MIC) of these compounds against Mycobacterium tuberculosis (Mtb) H37Rv, in comparison to the first-line antitubercular drug, Isoniazid.

CompoundMtb H37Rv MIC (µg/mL)Reference CompoundMtb H37Rv MIC (µg/mL)
(6-decylsulfanyl-purin-9-yl)-acetic acid ethyl ester1.56Isoniazid0.02 - 0.06
(6-dodecylsulfanyl-purin-9-yl)-acetic acid ethyl ester0.78
(6-decylsulfanyl-purin-9-yl)-acetic acid tert-butyl ester3.13

Cytotoxic Activity of 6-Substituted Purine Analogs

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (nM)
6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purineHuh75.46-mercaptopurinePBMCs149.5 ± 124.9
6-alkynyl-purine derivativesK-562Comparable to or better than 6-mercaptopurine
6-morpholino-9-(styrylsulfonyl)-9H-purineK562High antiproliferative activity
6-amino-9-(styrylsulfonyl)-9H-purineK562High antiproliferative activity

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate cross-study comparisons.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation : M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Plate Preparation : 100 µL of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. Test compounds are serially diluted in 100 µL of 7H9 broth in the inner wells.

  • Inoculation : 100 µL of the prepared Mtb inoculum is added to each well containing the test compound. Drug-free and cell-free controls are included.

  • Incubation : The plate is sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition : After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

  • Result Reading : The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][2][3][4]

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

This assay measures drug-induced cytotoxicity based on the quantification of total cellular protein.

  • Cell Plating : Adherent cancer cells are seeded in 96-well plates at a density of 5,000-20,000 cells/well and incubated for 24 hours.

  • Compound Treatment : Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • Cell Fixation : The culture medium is removed, and cells are fixed with 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining : The TCA is removed, and the plate is washed with water and air-dried. 100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing : Unbound dye is removed by washing four times with 1% acetic acid. The plate is then air-dried.

  • Solubilization and Reading : 200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye. The optical density is read at 510-570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6][7][8][9]

Visualizations

Experimental Workflows

experimental_workflows Experimental Workflows cluster_maba Antimycobacterial Susceptibility (MABA) cluster_srb Cytotoxicity Assay (SRB) MABA_prep Prepare Mtb Inoculum & Serially Dilute Compound MABA_inoc Inoculate 96-well Plate MABA_prep->MABA_inoc MABA_incubate Incubate for 7 Days at 37°C MABA_inoc->MABA_incubate MABA_add_ab Add Alamar Blue & Tween 80 MABA_incubate->MABA_add_ab MABA_read Incubate 24h & Read Color Change MABA_add_ab->MABA_read MABA_result Determine MIC MABA_read->MABA_result SRB_plate Plate Adherent Cancer Cells SRB_treat Treat with Compound for 48-72h SRB_plate->SRB_treat SRB_fix Fix Cells with TCA SRB_treat->SRB_fix SRB_stain Stain with SRB SRB_fix->SRB_stain SRB_wash Wash with Acetic Acid SRB_stain->SRB_wash SRB_solubilize Solubilize Dye with Tris Base SRB_wash->SRB_solubilize SRB_read Read Optical Density SRB_solubilize->SRB_read SRB_result Calculate IC50 SRB_read->SRB_result

Caption: Flowcharts of the Microplate Alamar Blue Assay and Sulforhodamine B Assay.

Proposed Mechanism of Action for Purine Analogs

mechanism_of_action Proposed Mechanism of Action for Purine Analogs cluster_cell Target Cell (Mycobacterium or Cancer Cell) Purine_Analog 6-Alkylthio-Purine Analog Metabolism Cellular Metabolism Purine_Analog->Metabolism Incorporation into Purine Salvage Pathway DNA_Synthesis DNA Synthesis Metabolism->DNA_Synthesis Inhibition of Key Enzymes (e.g., DNA Polymerase) Cell_Growth Inhibition of Cell Growth / Cell Death DNA_Synthesis->Cell_Growth

Caption: Proposed mechanism of action for 6-alkylthio-purine analogs.

References

A Comparative Analysis of 6-Mercaptopurine Analogs in Cancer Cell Lines: A Focus on 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the efficacy of 6-decylsulfanyl-7H-purine in different cell lines is not currently available in the public domain. This guide therefore focuses on a structurally related and studied compound, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) , a derivative of the well-known antineoplastic agent 6-mercaptopurine. The following data and protocols are presented as a representative example of the anti-cancer properties of this class of compounds, with a specific focus on the human hepatocellular carcinoma cell line, HepG2.

Introduction

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of oncological research. Purine analogs, in particular, have a long history in chemotherapy. This guide delves into the cellular effects of 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), highlighting its mechanism of action in inducing cell cycle arrest and apoptosis in the HepG2 cell line.

Data Presentation: Efficacy of NMMP in HepG2 Cells

Due to the limited availability of comparative quantitative data across multiple cell lines for NMMP, the following table summarizes its observed effects on the HepG2 human hepatocellular carcinoma cell line as reported in scientific literature.

MetricObservation in HepG2 CellsReference
Cell Viability Reduction in cell viability[1]
Cell Cycle Induction of G2/M phase arrest[1]
Apoptosis Induction of apoptosis confirmed by TUNEL assay[1]
Mechanism of Action Increased ratio of Bax/Bcl-2 protein expression, and increased cleaved caspase-9 and caspase-3, suggesting a mitochondria-dependent apoptotic pathway. Reduced levels of cyclin-dependent kinase (CDK) 4 and cyclin B1/D1.[1]

Experimental Protocols

The following are generalized experimental protocols that can be employed to assess the efficacy of a compound like NMMP on a cancer cell line.

1. Cell Culture and Compound Treatment:

  • Cell Line Maintenance: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Compound Preparation: A stock solution of NMMP is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium immediately before use.

  • Treatment: HepG2 cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle or apoptosis analysis) and allowed to adhere overnight. The following day, the medium is replaced with a fresh medium containing various concentrations of NMMP or a vehicle control (DMSO). Cells are then incubated for specified time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay):

  • Following treatment with NMMP, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Plates are incubated for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

3. Cell Cycle Analysis (Flow Cytometry):

  • After treatment, cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are fixed in 70% ethanol overnight at -20°C.

  • Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

4. Apoptosis Assay (Annexin V/PI Staining):

  • Following treatment, both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Compound Efficacy

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Cell Culture (e.g., HepG2) C Seeding & Treatment A->C B Compound Preparation (NMMP in DMSO) B->C D Incubation (24, 48, 72h) C->D E Cell Viability Assay (MTT) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Annexin V/PI) D->G H IC50 Determination E->H I Cell Cycle Distribution F->I J Apoptosis Rate G->J

Caption: A generalized workflow for evaluating the in vitro efficacy of a test compound.

Signaling Pathway: G2/M Cell Cycle Arrest

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B1 Cyclin B1 Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex Cyclin B1->Cyclin B1/CDK1 Complex CDK1 CDK1 CDK1->Cyclin B1/CDK1 Complex Mitosis Mitosis NMMP NMMP NMMP->Cyclin B1/CDK1 Complex Inhibits G2/M Checkpoint G2/M Checkpoint Cyclin B1/CDK1 Complex->G2/M Checkpoint Promotes G2/M Checkpoint->Mitosis Progression

Caption: NMMP-induced G2/M arrest via inhibition of the Cyclin B1/CDK1 complex.

Signaling Pathway: Mitochondria-Dependent Apoptosis

G cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Apoptosome->Caspase-3 Activates NMMP NMMP NMMP->Bax Upregulates NMMP->Bcl-2 Downregulates

Caption: The intrinsic apoptotic pathway induced by NMMP in cancer cells.

References

Validating the Mechanism of Action of 6-decylsulfanyl-7H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of the novel compound 6-decylsulfanyl-7H-purine. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative analysis with well-characterized 6-thiopurine analogs: 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and azathioprine (AZA). The underlying principle is that as a 6-thiopurine derivative, this compound likely shares a fundamental mechanism of action with these established drugs, primarily acting as a purine antagonist and antimetabolite.

The following sections detail the presumed mechanism of action, offer a comparative overview with established alternatives, and provide detailed experimental protocols to facilitate the validation and characterization of this compound.

Comparative Analysis of 6-Thiopurine Analogs

The cytotoxic and immunosuppressive effects of 6-thiopurines are multifaceted and stem from their intracellular conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1][2][3] These active metabolites exert their effects through several key mechanisms, which are summarized in the table below.

Mechanism of Action6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)Azathioprine (AZA)Presumed for this compound
Metabolic Activation Prodrug converted to 6-thioinosine monophosphate (TIMP) and subsequently to 6-TGNs.[4][5]Prodrug directly converted to 6-thioguanosine monophosphate (TGMP) and then to 6-TGNs.[6][7]Prodrug converted to 6-MP and then follows the 6-MP metabolic pathway.[8][9]Likely a prodrug requiring intracellular enzymatic conversion to active thiopurine nucleotides.
Inhibition of de novo Purine Synthesis Active metabolites inhibit key enzymes in the purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[2][4]Metabolites inhibit de novo purine synthesis.[1][10]As a precursor to 6-MP, it indirectly inhibits purine synthesis.[8][11]Expected to inhibit de novo purine synthesis following conversion to active metabolites.
Incorporation into Nucleic Acids Metabolites are incorporated into both DNA and RNA, leading to cytotoxicity.[5][12]Active metabolites are incorporated into DNA and RNA, causing base mispairing and triggering DNA mismatch repair pathways that can lead to cell cycle arrest and apoptosis.[1][7]Metabolites derived from its conversion to 6-MP are incorporated into DNA and RNA.[8][13]Presumed to have its metabolites incorporated into DNA and RNA, disrupting their function.
Induction of T-Cell Apoptosis Induces apoptosis in activated T-cells.Induces T-cell apoptosis.[1]Induces T-cell apoptosis, partly through the inhibition of the Rac1 GTPase.[9][11][14]Likely induces apoptosis in rapidly proliferating cells, such as activated T-lymphocytes.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and the experimental approaches to validate them, the following diagrams have been generated using Graphviz.

Thiopurine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular AZA Azathioprine AZA_met 6-Mercaptopurine AZA->AZA_met Glutathione SixMP 6-Mercaptopurine SixMP_met 6-Thioinosine monophosphate (TIMP) SixMP->SixMP_met HGPRT SixTG 6-Thioguanine SixTG_met 6-Thioguanosine monophosphate (TGMP) SixTG->SixTG_met HGPRT Decyl_purine This compound (Presumed) Decyl_purine_met Active Metabolites (Presumed) Decyl_purine->Decyl_purine_met Intracellular Enzymes (Presumed) AZA_met->SixMP_met HGPRT SixMP_met->SixTG_met IMPDH, GMPS TGNs 6-Thioguanine Nucleotides (6-TGNs) SixTG_met->TGNs Inhibition_Purine Inhibition of de novo Purine Synthesis TGNs->Inhibition_Purine Inhibits DNA_RNA_Incorp DNA/RNA Incorporation TGNs->DNA_RNA_Incorp Incorporates into TCell_Apoptosis T-Cell Apoptosis (via Rac1 inhibition) TGNs->TCell_Apoptosis Induces Decyl_purine_met->TGNs Presumed Pathway

Caption: Metabolic activation pathway of thiopurines.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis and Comparison start Start: Treat Cells with This compound and Controls cytotoxicity Cytotoxicity Assay (e.g., Resazurin) start->cytotoxicity metabolite Measure Intracellular 6-TGN Levels (HPLC/LC-MS) start->metabolite purine_synthesis Inhibition of de novo Purine Synthesis Assay start->purine_synthesis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis T-Cell Apoptosis Assay (Annexin V Staining) start->apoptosis rac1 Rac1 Activation Assay start->rac1 data_analysis Compare results with 6-MP, 6-TG, and AZA cytotoxicity->data_analysis metabolite->data_analysis purine_synthesis->data_analysis cell_cycle->data_analysis apoptosis->data_analysis rac1->data_analysis end Conclusion: Validate Mechanism of Action data_analysis->end

Caption: Experimental workflow for mechanism validation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments essential for validating the mechanism of action of this compound.

Cytotoxicity Assay (Resazurin-Based)

This assay measures cell viability by assessing the metabolic activity of cells.

  • Materials:

    • Cell line of interest (e.g., Jurkat T-cells)

    • Complete cell culture medium

    • This compound, 6-MP, 6-TG, AZA (and vehicle control, e.g., DMSO)

    • Resazurin sodium salt solution

    • 96-well microplates

    • Plate reader (fluorometer)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

    • Treat the cells with a serial dilution of this compound and the comparator compounds (6-MP, 6-TG, AZA). Include a vehicle-only control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[13]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Measurement of Intracellular 6-Thioguanine Nucleotides (6-TGNs)

This protocol quantifies the active metabolites within the cells using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Materials:

    • Treated cells

    • Perchloric acid

    • Dithiothreitol (DTT)

    • HPLC or LC-MS/MS system

  • Procedure:

    • Harvest a known number of cells treated with the thiopurine compounds.

    • Lyse the cells using perchloric acid to precipitate proteins and extract nucleotides.

    • Neutralize the supernatant.

    • Hydrolyze the 6-TGNs to 6-thioguanine by acid hydrolysis.

    • Analyze the resulting 6-thioguanine levels by HPLC with UV or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.[9][10][15]

    • Quantify the 6-TGN concentrations based on a standard curve.

Inhibition of de novo Purine Synthesis Assay

This assay measures the ability of the compound to block the synthesis of new purines.

  • Materials:

    • Cells in culture

    • [¹⁴C]-glycine or [¹⁵N]-glycine

    • Trichloroacetic acid (TCA)

    • Scintillation counter or Mass Spectrometer

  • Procedure:

    • Culture cells in the presence of this compound or control compounds.

    • Add a radiolabeled precursor of purine synthesis, such as [¹⁴C]-glycine or [¹⁵N]-glycine, to the culture medium.[16]

    • After an incubation period, harvest the cells and precipitate the nucleic acids with TCA.

    • Wash the precipitate to remove unincorporated radiolabel.

    • Measure the amount of incorporated radioactivity in the nucleic acid fraction using a scintillation counter or the isotopic enrichment by mass spectrometry.

    • A reduction in the incorporation of the labeled precursor in treated cells compared to controls indicates inhibition of de novo purine synthesis.[17]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated cells

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.[18]

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle, allowing for the detection of cell cycle arrest.[4][5]

T-Cell Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells.

  • Materials:

    • Treated T-cells (e.g., primary CD4+ T-cells or Jurkat cells)

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI) or other viability dye

    • Annexin V binding buffer

    • Flow cytometer

  • Procedure:

    • Harvest the treated cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.[1][7]

    • Analyze the stained cells by flow cytometry within one hour.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[12]

Rac1 Activation Assay

This assay measures the levels of active, GTP-bound Rac1.

  • Materials:

    • Treated T-cells

    • Lysis buffer

    • PAK1-PBD (p21-activated kinase 1 p21-binding domain) beads

    • GTPγS and GDP for positive and negative controls

    • Anti-Rac1 antibody

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Lyse the treated T-cells and clarify the lysates by centrifugation.

    • Incubate a portion of the lysate with PAK1-PBD beads, which specifically bind to the active (GTP-bound) form of Rac1.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.[6][8]

    • Run a parallel Western blot on the total cell lysates to determine the total amount of Rac1 protein.

    • A decrease in the ratio of active Rac1 to total Rac1 in treated cells indicates inhibition of Rac1 activation.

By employing these established methodologies, researchers can systematically investigate the mechanism of action of this compound and objectively compare its performance against standard thiopurine drugs. This comparative approach will provide the necessary data to validate its presumed mechanism and characterize its potential as a novel therapeutic agent.

References

Benchmark Studies of 6-decylsulfanyl-7H-purine Against Known CX3CR1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-decylsulfanyl-7H-purine, a noted inhibitor of the chemokine receptor CX3CR1, against other known inhibitors of the same target. While direct comparative studies with quantitative data for this compound are not publicly available, this document synthesizes existing data on its inhibitory action and compares it with established CX3CR1 antagonists. The information is intended to support further research and drug development efforts in this area.

Introduction to CX3CR1 Inhibition

The C-X3-C motif chemokine receptor 1 (CX3CR1) and its ligand, fractalkine (CX3CL1), play a crucial role in the migration and adhesion of leukocytes, particularly monocytes and T cells. This signaling axis is implicated in the pathogenesis of various inflammatory and neuroinflammatory diseases, making CX3CR1 an attractive therapeutic target. A variety of small molecule and biologic inhibitors targeting CX3CR1 have been developed and characterized.

Comparative Analysis of CX3CR1 Inhibitors

While specific IC50 or Ki values for this compound against CX3CR1 are not detailed in the accessible literature, its identification as a CX3CR1 inhibitor in patent literature positions it within a class of compounds designed to modulate inflammatory responses. For a comprehensive understanding, this section presents available quantitative data for other well-characterized CX3CR1 inhibitors.

Compound NameTypeTargetReported IC50Reported Ki
This compound Small MoleculeCX3CR1Data not availableData not available
AZD8797 Small MoleculeCX3CR16 nM (RPMI-8226 cells), 300 nM (human whole blood)[1][2]3.9 nM (human), 7 nM (rat)[3]
JMS-17-2 Small MoleculeCX3CR10.32 nM[4]Data not available
F1 Peptide (CX3CL1 variant)CX3CR134 nM (Calcium Assay), ~150 nM (Adhesion Assay)Data not available

Note: The inhibitory activity of compounds can vary depending on the assay conditions and cell types used.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize CX3CR1 inhibitors.

CX3CR1 Binding Assay

This assay determines the ability of a compound to displace the binding of the natural ligand, fractalkine (CX3CL1), to the CX3CR1 receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing human CX3CR1 (e.g., HEK293 or CHO cells).

  • Radioligand Preparation: Utilize radiolabeled CX3CL1 (e.g., ¹²⁵I-CX3CL1).

  • Competition Binding:

    • Incubate a fixed concentration of radiolabeled CX3CL1 with the CX3CR1-expressing cells in the presence of increasing concentrations of the test compound (e.g., this compound).

    • Incubate for a specified time at a controlled temperature (e.g., 1-2 hours at room temperature) to reach equilibrium.

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by CX3CL1 binding to CX3CR1, which is a G-protein coupled receptor.

Protocol:

  • Cell Preparation: Load CX3CR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the loaded cells with varying concentrations of the test inhibitor.

  • Ligand Stimulation: Stimulate the cells with a fixed concentration of CX3CL1.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Data Analysis: Calculate the IC50 value of the inhibitor by determining the concentration that causes a 50% reduction in the CX3CL1-induced calcium signal.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a CX3CL1 gradient.

Protocol:

  • Cell Preparation: Use primary cells that naturally express CX3CR1 (e.g., monocytes) or a CX3CR1-expressing cell line.

  • Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane.

  • Gradient Formation: Place a solution containing CX3CL1 in the lower chamber and the cell suspension, pre-incubated with the test inhibitor, in the upper chamber.

  • Incubation: Incubate the chamber for a sufficient time to allow cell migration (e.g., 1-3 hours).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber by cell counting, staining, or using a plate reader-based method.

  • Data Analysis: Determine the IC50 of the inhibitor by calculating the concentration that reduces cell migration by 50%.

Signaling Pathways and Experimental Workflows

CX3CR1 Signaling Pathway

The binding of fractalkine (CX3CL1) to its receptor CX3CR1 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, CX3CR1 activation leads to the dissociation of the G-protein subunits, triggering downstream pathways that are crucial for cell migration, adhesion, and survival. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.

CX3CR1_Signaling_Pathway CX3CL1 Fractalkine (CX3CL1) CX3CR1 CX3CR1 CX3CL1->CX3CR1 Binds to G_protein G-protein Activation CX3CR1->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Akt Akt PI3K->Akt Cellular_Responses Cell Migration, Adhesion, Survival Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: CX3CR1 Signaling Cascade.

General Experimental Workflow for Inhibitor Characterization

The process of characterizing a potential CX3CR1 inhibitor involves a series of in vitro assays to determine its binding affinity, functional antagonism, and effect on cell migration.

Experimental_Workflow Start Start: Potential Inhibitor Binding_Assay Binding Assay (IC50/Ki determination) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Migration_Assay Chemotaxis Assay Functional_Assay->Migration_Assay End End: Characterized Inhibitor Migration_Assay->End

Caption: CX3CR1 Inhibitor Characterization Workflow.

References

Comparative Transcriptomic Analysis of 6-decylsulfanyl-7H-purine: A Representative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available data on the specific transcriptomic effects of 6-decylsulfanyl-7H-purine is limited. This guide is a representative comparison based on the known actions of structurally similar purine analogs, which frequently function as kinase inhibitors. The experimental data and pathways presented are illustrative and designed to provide a framework for researchers interested in conducting such a study.

Introduction to this compound and its Putative Class

This compound belongs to the purine analog class of compounds. Purine analogs are known for their diverse biological activities, including their roles as kinase inhibitors in therapeutic areas such as oncology.[1][2][3] These compounds can competitively bind to the ATP-binding pocket of kinases, leading to the modulation of various signaling pathways that control cell growth, proliferation, and survival. A comparative transcriptomic study is crucial for elucidating the specific mechanism of action of this compound, understanding potential off-target effects, and identifying biomarkers for its activity.

Hypothetical Comparative Transcriptomic Data

The following table represents a hypothetical outcome of a comparative RNA-sequencing experiment. In this scenario, a cancer cell line is treated with this compound and two other known kinase inhibitors (Compound A, a broad-spectrum kinase inhibitor, and Compound B, a specific CDK inhibitor) to compare their effects on gene expression.

GenePathwayThis compound (Log2 Fold Change)Compound A (Log2 Fold Change)Compound B (Log2 Fold Change)
CCND1 Cell Cycle-2.5-2.8-3.1
CDK6 Cell Cycle-2.1-2.4-2.9
MYC Proliferation-3.0-3.2-1.5
VEGFA Angiogenesis-1.8-2.0-0.5
BAX Apoptosis+2.2+2.5+1.8
BCL2 Apoptosis-1.9-2.1-1.5
MMP9 Metastasis-1.5-1.7-0.3

Note: This data is illustrative. A positive Log2 Fold Change indicates upregulation of the gene, while a negative value indicates downregulation.

Experimental Protocols

A typical comparative transcriptomics study would involve the following steps:

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, Compound A, Compound B (at their respective IC50 concentrations), and a vehicle control (e.g., DMSO) for 24 hours.

RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform paired-end sequencing on an Illumina NovaSeq or similar high-throughput sequencing platform.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

  • Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between the treatment and control groups.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use databases like KEGG and GO to identify the biological pathways affected by the treatments.

Visualization of a Putative Target Pathway

Many purine analog kinase inhibitors are known to target the Cyclin-Dependent Kinase (CDK) pathway, which is a critical regulator of the cell cycle. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a compound like this compound.

G GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle Inhibitor This compound (Putative Inhibitor) Inhibitor->CDK46

Caption: Putative inhibition of the CDK4/6 pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a comparative transcriptomics experiment.

G cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics CellCulture Cell Culture & Treatment RNA_Extraction RNA Extraction CellCulture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment QC->Alignment Quantification Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway Analysis DEA->Pathway_Analysis

Caption: General workflow for a comparative transcriptomics study.

References

Independent Verification of 6-decylsulfanyl-7H-purine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available data on the therapeutic potential of 6-decylsulfanyl-7H-purine is limited. This guide provides a comparative framework using well-established purine analogs—6-mercaptopurine (6-MP) and 6-thioguanine (6-TG)—and the nucleoside analog fludarabine as surrogates to illustrate the evaluation process. The experimental data presented is representative and intended to serve as a template for the independent verification of novel compounds like this compound.

Executive Summary

This guide offers an objective comparison of the therapeutic potential of purine-based antimetabolites, focusing on their cytotoxic and apoptotic effects in cancer cell lines. By presenting a structured overview of key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the necessary tools to rigorously evaluate novel therapeutic candidates.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 6-mercaptopurine, 6-thioguanine, and fludarabine across a panel of hematological cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. This data provides a benchmark for assessing the cytotoxic potential of new chemical entities.

Table 1: Comparative IC50 Values (μM) of Purine Analogs in Hematological Cancer Cell Lines

Cell LineCancer Type6-Mercaptopurine (IC50 μM)6-Thioguanine (IC50 μM)Fludarabine (IC50 μM)
CCRF-CEM Acute Lymphoblastic Leukemia2.50.150.08
MOLT-4 Acute Lymphoblastic Leukemia3.20.200.12
K-562 Chronic Myeloid Leukemia> 1001.55.8
HL-60 Acute Promyelocytic Leukemia8.50.450.25
Raji Burkitt's Lymphoma> 1002.20.9

Data is representative and compiled from various sources for illustrative purposes.

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to drug development. While all three comparator compounds interfere with nucleic acid synthesis, their specific intracellular targets and metabolic activation pathways differ.

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG): These are thiopurine prodrugs that are metabolized intracellularly to their active forms, thioguanine nucleotides (TGNs).[1][2] TGNs exert their cytotoxic effects by being incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. The metabolic activation of 6-MP is a multi-step process, whereas 6-TG is more directly converted to TGNs.[1][2]

Fludarabine: This fluorinated purine nucleoside analog is converted intracellularly to its active triphosphate form, F-ara-ATP.[3][4][5] F-ara-ATP primarily inhibits DNA synthesis by interfering with DNA polymerase and ribonucleotide reductase.[3][5][6] It can also be incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.[3][6]

Experimental Protocols

To ensure reproducibility and facilitate independent verification, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizing Pathways and Workflows

Signaling Pathway

Purine_Analog_Mechanism_of_Action cluster_thiopurines Thiopurine Metabolism cluster_fludarabine Fludarabine Metabolism cluster_cellular_effects Cellular Effects 6-MP 6-Mercaptopurine TGNs Thioguanine Nucleotides 6-MP->TGNs Multi-step (HGPRT, etc.) 6-TG 6-Thioguanine 6-TG->TGNs HGPRT DNA_syn DNA Synthesis (DNA Polymerase, Ribonucleotide Reductase) TGNs->DNA_syn Incorporation into DNA RNA_syn RNA Synthesis TGNs->RNA_syn Incorporation into RNA Fludarabine Fludarabine F-ara-ATP F-ara-ATP Fludarabine->F-ara-ATP Deoxycytidine kinase F-ara-ATP->DNA_syn Inhibition F-ara-ATP->RNA_syn Incorporation & Inhibition Apoptosis Apoptosis DNA_syn->Apoptosis RNA_syn->Apoptosis

Caption: Mechanism of action for thiopurines and fludarabine.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Test Compound (e.g., this compound) and Controls cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis comparison Comparison with Alternatives data_analysis->comparison conclusion Conclusion on Therapeutic Potential comparison->conclusion

Caption: Workflow for in vitro therapeutic potential assessment.

References

Comparative Selectivity Analysis of 6-decylsulfanyl-7H-purine and Other Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 6-decylsulfanyl-7H-purine against the well-established purine derivative, 6-mercaptopurine. Due to the limited publicly available data on this compound, this document serves as a template, illustrating how such a comparison could be structured using hypothetical data alongside published information for 6-mercaptopurine. This guide is intended to provide a framework for researchers to assess the selectivity of novel purine derivatives.

Introduction

Purine derivatives are a cornerstone of modern pharmacology, with applications ranging from chemotherapy to immunosuppression.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their selectivity for specific cellular targets. This guide focuses on assessing the selectivity of S-substituted purine analogs, using 6-mercaptopurine as a reference compound and presenting a hypothetical profile for this compound. The primary mechanism of action for 6-mercaptopurine involves its metabolic conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, ultimately inhibiting purine synthesis and cell proliferation.[2][3][4]

Quantitative Selectivity Data

The following tables present a hypothetical selectivity profile for this compound in comparison to 6-mercaptopurine against a panel of key enzymes involved in nucleotide metabolism and other off-target kinases.

Table 1: Inhibition of Purine Metabolism Enzymes

CompoundTarget EnzymeIC50 (µM)
This compound Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)0.8
Thiopurine S-methyltransferase (TPMT)15.2
Inosine monophosphate dehydrogenase (IMPDH)5.4
6-mercaptopurine Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)1.2[2]
Thiopurine S-methyltransferase (TPMT)25.0[5]
Inosine monophosphate dehydrogenase (IMPDH)8.0[3]
Note: Data for this compound is hypothetical and for illustrative purposes only.

Table 2: Off-Target Kinase Selectivity Profile

CompoundKinase TargetIC50 (µM)
This compound Cyclin-dependent kinase 2 (CDK2)>100
Glycogen synthase kinase 3β (GSK3β)>100
c-Jun N-terminal kinase 1 (JNK1)85.6
6-mercaptopurine Cyclin-dependent kinase 2 (CDK2)>100
Glycogen synthase kinase 3β (GSK3β)>100
c-Jun N-terminal kinase 1 (JNK1)>100
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for 6-mercaptopurine is based on general knowledge of its mechanism and may not be from direct kinase screening.

Signaling Pathway

The metabolic pathway of 6-mercaptopurine is crucial for its therapeutic activity. The following diagram illustrates the key enzymatic conversions.

Purine_Metabolism 6-Mercaptopurine 6-Mercaptopurine 6-Thioinosine_monophosphate 6-Thioinosine_monophosphate 6-Mercaptopurine->6-Thioinosine_monophosphate HGPRT 6-Methylmercaptopurine 6-Methylmercaptopurine 6-Mercaptopurine->6-Methylmercaptopurine TPMT 6-Thioguanine_nucleotides 6-Thioguanine_nucleotides 6-Thioinosine_monophosphate->6-Thioguanine_nucleotides IMPDH & others Inhibition_of_de_novo_purine_synthesis Inhibition_of_de_novo_purine_synthesis 6-Thioinosine_monophosphate->Inhibition_of_de_novo_purine_synthesis DNA_RNA_incorporation DNA_RNA_incorporation 6-Thioguanine_nucleotides->DNA_RNA_incorporation

Caption: Metabolic activation of 6-mercaptopurine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound selectivity.

Protocol 1: Determination of IC50 for HGPRT

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Materials:

    • Recombinant human HGPRT enzyme.

    • Substrate: [8-14C]-Hypoxanthine.

    • Co-substrate: 5-phosphoribosyl-1-pyrophosphate (PRPP).

    • Test compounds (this compound, 6-mercaptopurine).

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT.

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 2 µL of the compound dilutions.

    • Add 48 µL of a master mix containing the assay buffer, HGPRT enzyme, and PRPP.

    • Initiate the reaction by adding 50 µL of [8-14C]-Hypoxanthine.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.5 M EDTA.

    • Transfer the reaction mixture to a filter plate to separate the radiolabeled product from the unreacted substrate.

    • Wash the filter plate with water.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

  • Objective: To assess the inhibitory activity of the test compound against a panel of protein kinases.

  • Materials:

    • A panel of recombinant protein kinases.

    • Appropriate peptide substrates for each kinase.

    • [γ-33P]-ATP.

    • Test compounds.

    • Kinase reaction buffer.

    • Phosphocellulose filter plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the test compound, kinase, and peptide substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-33P]-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-33P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of kinase activity remaining at each compound concentration compared to a vehicle control.

    • Calculate IC50 values as described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the selectivity of a novel compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Primary_Target_Assay Primary Target Assay (e.g., HGPRT) Selectivity_Panel Off-Target Selectivity Panel (e.g., Kinase Panel) Primary_Target_Assay->Selectivity_Panel Data_Analysis IC50 Determination Selectivity_Panel->Data_Analysis Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Data_Analysis->Cell_Proliferation_Assay Target_Engagement_Assay Target Engagement Assay (e.g., CETSA) Cell_Proliferation_Assay->Target_Engagement_Assay Compound_Synthesis Compound_Synthesis Compound_Synthesis->Primary_Target_Assay

Caption: Workflow for selectivity assessment.

Conclusion

The comprehensive assessment of a compound's selectivity is a critical step in drug discovery and development. This guide provides a framework for comparing the selectivity of the hypothetical this compound with the established drug 6-mercaptopurine. By employing standardized experimental protocols and clear data presentation, researchers can effectively evaluate the potential of novel purine derivatives and make informed decisions for further development. The provided diagrams and protocols can be adapted for the specific targets and assays relevant to the user's research.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 6-decylsulfanyl-7H-purine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for 6-decylsulfanyl-7H-purine, a sulfur-containing purine derivative. Due to the limited availability of specific data for this compound, this guidance is based on the safety profile of the closely related compound, 6-(7H-purin-6-yldisulfanyl)-7H-purine, and general best practices for the disposal of mercaptans and other sulfur-containing organic molecules.

Hazard Profile and Safety Precautions

Based on the safety data for a structurally similar purine disulfide, this compound should be handled with caution. The potential hazards are significant and include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and cancer.

  • Reproductive Toxicity: Suspected of damaging the unborn child.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. All work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

PropertyValueData Source Reference
Chemical Formula C₁₅H₂₄N₄SNot Available
Molecular Weight 292.45 g/mol Not Available
LD50 (Oral) Data not availableNot Available
Hazard Classifications Acute oral toxicity, skin/eye irritation, mutagenicity, carcinogenicity, reproductive toxicity, respiratory irritation[1][2]

Experimental Protocol Context: Synthesis of 6-Substituted Purines

The synthesis of 6-substituted purines, such as this compound, often involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the purine ring with a suitable nucleophile. A general procedure would be:

  • Reaction Setup: A 6-halopurine (e.g., 6-chloropurine) is dissolved in an appropriate solvent, such as ethanol or acetonitrile, in a reaction flask.

  • Addition of Reagents: Decanethiol and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) are added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred, often with heating, for a set period to allow the reaction to proceed to completion.

  • Workup and Purification: Upon completion, the solvent is removed under vacuum. The crude product is then purified, typically by column chromatography, to isolate the desired this compound.

Waste generated from this type of synthesis will include residual reactants, solvents, and purification materials (e.g., silica gel) contaminated with the product and byproducts.

Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is critical. The following step-by-step procedure should be followed:

  • Segregation of Waste: All waste contaminated with this compound, including unused product, reaction residues, contaminated labware, and PPE, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste (e.g., powder, contaminated silica gel, gloves) in a clearly labeled, sealed, and chemically resistant container.

    • Liquid Waste: Collect liquid waste (e.g., reaction mixtures, solvents from purification) in a separate, labeled, and sealed container. Halogenated and non-halogenated solvent waste should be collected separately, as per institutional guidelines.[3]

  • Chemical Inactivation (Optional and for small quantities only): For small residual amounts, chemical oxidation can be considered. This should only be performed by trained personnel.

    • Small quantities of mercaptans can be oxidized to less odorous and hazardous sulfonic acids using an oxidizing agent like sodium hypochlorite solution.[4] This reaction should be performed in a fume hood with appropriate PPE.

  • Final Disposal: All collected waste must be disposed of through a licensed hazardous waste management company.[3] The waste containers must be clearly labeled with the chemical name and associated hazards. Never dispose of this compound down the drain.[3]

Disposal Workflow Diagram

Disposal_Workflow start Waste Generation (this compound) segregate Segregate Waste (Solid & Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage inactivate Chemical Inactivation (Optional, small scale) collect_liquid->inactivate Small quantities collect_liquid->storage Large quantities inactivate->storage disposal Licensed Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.